Tricin 5-Gucoside
Description
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)12-7-11(26)18-13(33-12)5-10(25)6-14(18)34-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSOTPIEFVBPBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Tricin 5-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0302148 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Technical Guide to Tricin 5-Glucoside: From Natural Reserves to Laboratory Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tricin (B192558) 5-Glucoside, a naturally occurring flavonoid with significant therapeutic potential. This document details its primary natural sources, outlines methodologies for its isolation and purification, and explores its biological mechanisms of action through key signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate complex biological and experimental workflows.
Natural Sources and Abundance of Tricin 5-Glucoside
Tricin 5-Glucoside is a glycosidic derivative of Tricin, a flavone (B191248) found predominantly in the plant kingdom, especially within the grass family (Poaceae).[1][2] Tricin and its glycosides, including Tricin 5-Glucoside, are present in various parts of these plants, such as the leaves, bran, and husks.[1] The concentration of these compounds can vary significantly depending on the plant species, cultivar, and the specific tissue. While much of the quantitative data available focuses on the aglycone Tricin, it serves as a strong indicator of the potential abundance of its glycosylated forms.
Table 1: Reported Yields of Tricin from Various Plant Sources
| Plant Species | Common Name | Plant Part | Isolation Yield of Tricin (mg/kg of dry material) | Reference |
| Triticum aestivum | Wheat | Straw | 1925.05 (after acid hydrolysis) | [3] |
| Oryza sativa L. (cv. Njavara) | Njavara Rice | Bran | 1930.5 | [3] |
| Huperzia brevifolia | --- | Aerial Parts | 38900 | [4] |
| Melilotus albus | Sweet White Clover | --- | Not specified, but identified as a source | [3] |
| Saccharum officinarum | Sugarcane | --- | Found in juice | [5] |
| Bamboo leaves | --- | Leaves | 3.09 g from 5 L of concentrated extract | [1][2] |
Note: The yield of Tricin 5-Glucoside may be inferred from the presence and quantity of Tricin, as the glycoside is a direct derivative.
Experimental Protocols for Isolation and Purification
The isolation of Tricin 5-Glucoside from its natural sources typically involves a multi-step process encompassing extraction, chromatographic separation, and purification. The following protocols are based on established methodologies for the isolation of Tricin and its glycosides.
General Extraction of Flavonoids from Plant Material
This initial step aims to extract a broad range of flavonoid compounds, including Tricin 5-Glucoside, from the plant matrix.
Protocol 2.1.1: Maceration with Ethyl Acetate (B1210297) [4][6]
-
Preparation : Finely grind the dried plant material (e.g., aerial parts of Huperzia brevifolia) to a powder.
-
Extraction : Subject the ground material (5 g) to dynamic maceration in ethyl acetate (EtOAc) at a 1:50 (w/v) ratio for 8 hours at 22°C.
-
Filtration : Filter the extract through a sintered glass filter to remove solid plant debris.
-
Concentration : Evaporate the solvent from the filtrate under vacuum using a rotary evaporator in a water bath heated to 40°C to obtain the crude flavonoid extract.
Protocol 2.1.2: Aqueous Ethanol Extraction from Bamboo Leaves [1][2]
-
Extraction : Extract the plant material (e.g., bamboo leaves) with aqueous ethanol.
-
Concentration : Concentrate the resulting solution to obtain the antioxidant product derived from bamboo leaves (AOB).
Chromatographic Separation and Purification
Following extraction, chromatographic techniques are employed to separate Tricin 5-Glucoside from other co-extracted compounds.
Protocol 2.2.1: Polystyrene Resin Column Chromatography [1][2]
-
Column Preparation : Pack a chromatography column with polystyrene (AB-8) resin.
-
Loading : Dissolve the concentrated crude extract in an appropriate solvent and load it onto the column.
-
Elution : Elute the column with a suitable solvent system to separate the flavonoid fractions.
Protocol 2.2.2: Preparative High-Performance Liquid Chromatography (HPLC) [1][2]
-
System : Utilize a preparative HPLC system.
-
Mobile Phase : A common mobile phase for the separation of Tricin is 30% (v/v) acetonitrile (B52724) in 1% (v/v) acetic acid.
-
Fraction Collection : Collect the fractions containing the peak corresponding to Tricin 5-Glucoside based on UV detection.
Protocol 2.2.3: High-Speed Counter-Current Chromatography (HSCCC) [7]
-
Solvent System Selection : Determine a suitable two-phase solvent system to achieve an optimal partition coefficient (K value) for Tricin 5-Glucoside.
-
Separation : Perform the HSCCC separation on the crude extract.
-
Fraction Collection : Continuously monitor the effluent with a UV detector and collect the peak fractions corresponding to the target compound.
Final Purification and Characterization
The final steps involve purifying the isolated compound and confirming its identity and purity.
Protocol 2.3.1: Dialysis and Crystallization [1][2]
-
Dialysis : Subject the collected Tricin-rich fraction to dialysis membrane separation to remove smaller impurities.
-
Crystallization : Induce crystallization of Tricin 5-Glucoside from the purified fraction using an appropriate solvent system (e.g., drowning-out crystallization).
Protocol 2.3.2: Purity Assessment and Structural Elucidation [1][2][4]
-
Analytical HPLC : Assess the purity of the final product using analytical HPLC with a mobile phase such as 25% (v/v) acetonitrile in 1% (v/v) acetic acid.
-
Spectroscopic Analysis : Confirm the chemical structure of Tricin 5-Glucoside using spectroscopic methods, including:
-
Infrared (IR) Spectroscopy
-
Mass Spectrometry (MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR)
-
Ultraviolet (UV) Spectroscopy
-
Figure 1: General workflow for the isolation of Tricin 5-Glucoside.
Signaling Pathways and Mechanism of Action
While research on the specific signaling pathways of Tricin 5-Glucoside is ongoing, studies on its aglycone, Tricin, provide significant insights into its potential mechanisms of action, particularly in anti-inflammatory and anti-angiogenic activities.
Inhibition of the TLR4/MyD88/NF-κB Inflammatory Pathway
Tricin has been shown to exert potent anti-inflammatory effects by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[8] This pathway is a critical component of the innate immune system and, when overactivated, can lead to chronic inflammation.
Mechanism of Inhibition:
-
TLR4 Activation Blockade : Tricin interferes with the activation of TLR4, potentially by blocking the binding of ligands like lipopolysaccharide (LPS).[8]
-
Downstream Signaling Inhibition : By inhibiting TLR4, Tricin subsequently blocks the recruitment of the adaptor protein MyD88.[8]
-
NF-κB and IRF3 Inhibition : This leads to the suppression of downstream kinases such as p38 MAPK and JNK1/2, ultimately inhibiting the activation of the transcription factors NF-κB and IRF3.[8]
-
Reduced Pro-inflammatory Cytokine Production : The inhibition of NF-κB and IRF3 activation results in a decreased production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[9]
References
- 1. Separation and purification of tricin from an antioxidant product derived from bamboo leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Comparative Study on Pharmacokinetics of Tricin, a Flavone from Gramineous Plants with Antiviral Activity [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Tricin - Wikipedia [en.wikipedia.org]
- 6. A Straightforward Procedure for the High-Yield Extraction of Tricin and Flavonoids from Ecuadorian Huperzia brevifolia (Lycopodiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Tricin on cardiomyocyte damage caused by diabetic cardiomyopathy (DCM) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tricin 5-Glucoside: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricin (B192558) 5-glucoside, a naturally occurring flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. While much of the detailed mechanistic data pertains to its aglycone, tricin, this document summarizes the available information for Tricin 5-glucoside and provides insights into the well-documented anti-inflammatory, antioxidant, and anticancer properties of tricin, which may be relevant to the in vivo activity of its glycoside form. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts.
Chemical Structure and Properties
Tricin 5-glucoside, systematically named 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, is a glycosyloxyflavone.[1] It consists of the flavone (B191248) tricin (3',5'-di-O-methyltricetin) linked to a beta-D-glucopyranosyl group at the 5-position.[1] This glycosidic linkage significantly influences its solubility and bioavailability compared to its aglycone, tricin.
Chemical Structure
The chemical structure of Tricin 5-glucoside is presented below:
Chemical Formula: C₂₃H₂₄O₁₂[1][2]
Canonical SMILES: COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O[3]
InChI Key: FLSOTPIEFVBPBU-LDBVRRDLSA-N[3]
Physicochemical Properties
A summary of the key physicochemical properties of Tricin 5-glucoside is provided in the table below. These properties are crucial for its handling, formulation, and assessment of its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Weight | 492.43 g/mol | [2][4][5][6] |
| IUPAC Name | 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [1] |
| CAS Number | 32769-00-9 | [1][2][7] |
| Appearance | Solid | [4][5] |
| Solubility | DMSO: 1 mg/mL | [4][5] |
| Boiling Point | 841.7 ± 65.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Flash Point | 291.0 ± 27.8 °C | [2] |
| LogP | -0.88 | [2] |
Biological Activities and Signaling Pathways
While Tricin 5-glucoside is found in various plant species, including those from the Poaceae family, detailed studies on its specific biological activities are limited.[4][5] Much of the existing research has focused on its aglycone, tricin , which has demonstrated significant anti-inflammatory, antioxidant, and anticancer properties. It is hypothesized that Tricin 5-glucoside may serve as a prodrug, being hydrolyzed in vivo to release the biologically active tricin.
Anti-inflammatory Activity of Tricin
Tricin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies have demonstrated that tricin can inhibit the activation of NF-κB in various cell types, including macrophages and human peripheral blood mononuclear cells (hPBMCs).[2][3][5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2).[1][2][3] The mechanism involves the suppression of Toll-like receptor 4 (TLR4) activation, which in turn blocks both MyD88-dependent and TRIF-dependent signaling pathways leading to NF-κB activation.[3]
Tricin has also been found to modulate the p38 Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[1] Inhibition of the p38 MAPK pathway contributes to the suppression of TNF-α and COX-2 activation.[1] Conversely, the activation of the PI3K/Akt pathway appears to be essential for tricin's anti-inflammatory effects.[1]
Antioxidant Activity of Tricin
Oxidative stress is a key contributor to various pathologies. Tricin has demonstrated antioxidant properties through the activation of the Keap1-Nrf2 signaling pathway.
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation.[8][9] In the presence of activators like tricin, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[7][9] Studies have shown that tricin can ameliorate oxidative stress by reinforcing Sestrin2/Nrf2 signaling.[7]
Anticancer Activity of Tricin
Tricin has shown promise as an anticancer agent by affecting various aspects of cancer cell biology, including proliferation, apoptosis, and angiogenesis.
Tricin has been observed to inhibit the proliferation of various tumor cell lines, including gastric cancer cells.[4] It can induce cell cycle arrest and promote apoptosis, the programmed cell death that is often dysregulated in cancer.
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Tricin exhibits potent antiangiogenic activity by suppressing the proliferation, invasion, and tube formation of endothelial cells.[10] It achieves this by downregulating Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling and inhibiting the accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α) in tumor cells.[10]
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are summaries of methodologies used in key studies on tricin.
Anti-inflammatory Activity Assays
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (hPBMCs) are isolated from healthy donor blood and cultured in RPMI-1640 medium. RAW264.7 murine macrophages are also commonly used. Cells are pre-treated with various concentrations of tricin for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[11]
-
Nitric Oxide (NO) Production Assay: NO production is measured in the cell culture supernatant using the Griess reagent assay.[5][11]
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11]
-
Western Blot Analysis: To assess the levels of key signaling proteins, cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins such as p-p38, p-Akt, COX-2, and NF-κB subunits.
Antioxidant Activity Assays
-
DPPH Radical Scavenging Assay: The ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is measured spectrophotometrically. A decrease in absorbance indicates radical scavenging activity.
-
Cell-Based Antioxidant Assays: The intracellular reactive oxygen species (ROS) levels in cells, such as ARPE-19 retinal epithelial cells, are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA) and flow cytometry.[7]
-
Measurement of Antioxidant Enzyme Activity: The activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and the levels of malondialdehyde (MDA) as a marker of lipid peroxidation, are determined using commercially available assay kits.[7]
Anticancer Activity Assays
-
Cell Viability Assay: The effect of the compound on the viability of cancer cell lines (e.g., SGC-7901 gastric cancer cells) is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
-
Colony Formation Assay: This assay assesses the ability of single cells to grow into colonies, providing a measure of long-term cell survival and proliferation.[4]
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.[4]
-
Apoptosis Assays: Apoptosis can be detected using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by observing morphological changes like chromatin condensation and nuclear fragmentation.
-
Endothelial Cell Tube Formation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded on a basement membrane matrix (e.g., Matrigel), and their ability to form capillary-like structures in the presence or absence of the test compound is observed and quantified.[10]
Conclusion and Future Directions
Tricin 5-glucoside is a flavonoid glycoside with a well-defined chemical structure and physicochemical properties. While direct evidence for its biological activity is still emerging, the extensive research on its aglycone, tricin, provides a strong rationale for its potential as a therapeutic agent. Tricin has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties, mediated through the modulation of key signaling pathways such as NF-κB, Keap1-Nrf2, and those involved in angiogenesis.
Future research should focus on elucidating the specific biological activities of Tricin 5-glucoside itself, including its absorption, metabolism, and pharmacokinetic profile, to determine the extent to which it is converted to tricin in vivo. Head-to-head comparisons of the efficacy of Tricin 5-glucoside and tricin in various preclinical models are warranted. A deeper understanding of the structure-activity relationship of tricin and its glycosides will be invaluable for the design and development of novel therapeutics for a range of diseases underpinned by inflammation, oxidative stress, and aberrant cell proliferation.
References
- 1. Tricin, flavonoid from Njavara reduces inflammatory responses in hPBMCs by modulating the p38MAPK and PI3K/Akt pathways and prevents inflammation associated endothelial dysfunction in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural flavone tricin exerted anti-inflammatory activity in macrophage via NF-κB pathway and ameliorated acute colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tricin derivatives as anti-inflammatory and anti-allergic constituents from the aerial part of Zizania latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tricin attenuates diabetic retinopathy by inhibiting oxidative stress and angiogenesis through regulating Sestrin2/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biological Landscape of Tricin 5-Glucoside: A Technical Review of Its Core Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tricin (B192558) 5-glucoside, a naturally occurring flavone (B191248) glycoside, is a member of the flavonoid family, compounds renowned for their diverse biological activities. As a glycosylated form of tricin, it is found in various plant sources, including rice bran and sugarcane. While extensive research has elucidated the multifaceted pharmacological effects of its aglycone, tricin, specific quantitative data on the biological activities of tricin 5-glucoside remain comparatively sparse in the current scientific literature. This technical guide aims to provide a comprehensive overview of the known biological activities pertinent to tricin and its glycosides, with a primary focus on the well-documented anti-inflammatory, antioxidant, and anticancer properties of tricin as a foundational analogue for understanding the potential of tricin 5-glucoside. This document will present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways to support further research and development in this area.
Anti-inflammatory Activity
Tricin has demonstrated significant anti-inflammatory effects across various in vitro and in vivo models. Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, leading to a reduction in pro-inflammatory mediators.
Quantitative Data for Anti-inflammatory Activity of Tricin
| Assay | Model System | Concentration/Dose | Observed Effect | Reference |
| Nitric Oxide (NO) Production | LPS-activated RAW264.7 macrophages | 50 µM | Remarkable reduction in NO production | [1] |
| Cytokine Release (TNF-α, IL-6, IL-1β) | High glucose-treated H9C2 cells | Dose-dependent | Significant inhibition of cytokine elevation | [2][3] |
| NF-κB Pathway | LPS-activated RAW264.7 macrophages | 50 µM | Down-regulation of NF-κB pathway activation | [1][4] |
| TLR4/MyD88/NF-κB Pathway | High glucose-treated H9C2 cells | Dose-dependent | Inhibition of TLR4 and MyD88 protein expression | [2] |
| Colitis Model | Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice | 150 mg/kg | Significant reversal of colon length reduction and reduced myeloperoxidase activities | [1] |
Key Experimental Protocols
Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of tricin for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
-
Quantification of NO: After 24 hours of incubation, the concentration of nitric oxide in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is then measured at 540 nm, and the nitrite (B80452) concentration is determined from a sodium nitrite standard curve.
Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Lysis: Following treatment with tricin and/or LPS, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p-IκBα). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway
The anti-inflammatory action of tricin is significantly mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Caption: Tricin's anti-inflammatory mechanism via TLR4/NF-κB pathway inhibition.
Anticancer Activity
Tricin has been reported to exhibit inhibitory effects on the proliferation of various cancer cell lines. Its anticancer activity is attributed to its ability to induce cell cycle arrest and modulate energy metabolism in tumor cells.[5] While direct quantitative data for tricin 5-glucoside is limited, the activity of its aglycone provides a strong rationale for further investigation.
Quantitative Data for Anticancer Activity of Tricin
| Cell Line | Cancer Type | Assay | IC50 Value | Incubation Time | Reference |
| SGC-7901 | Gastric Cancer | Cell Viability (MTT) | 53.8 µg/mL | 48 h | [5] |
| SGC-7901 | Gastric Cancer | Cell Viability (MTT) | 17.8 µg/mL | 72 h | [5] |
| CT26 | Murine Colon Carcinoma | Tumor Growth in vivo | 37.5 mg/kg per day | - | [6] |
Key Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., SGC-7901) are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of tricin (or a vehicle control, typically DMSO) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as DMSO.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 490 nm or 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
Colony Formation Assay
-
Cell Seeding: A low density of cancer cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Treatment: The cells are treated with different concentrations of tricin and incubated for a period that allows for colony formation (typically 1-2 weeks). The medium with the compound is refreshed every 2-3 days.
-
Colony Staining: After the incubation period, the colonies are washed with PBS, fixed with methanol, and stained with a solution of crystal violet.
-
Quantification: The number of colonies (typically defined as clusters of ≥50 cells) is counted manually or using imaging software. The colony formation ability is expressed as a percentage of the control.
Logical Workflow for Anticancer Evaluation
The following diagram illustrates a typical workflow for assessing the anticancer potential of a compound like tricin.
Caption: Experimental workflow for evaluating the anticancer activity of tricin.
Antioxidant Activity
Quantitative Data for Antioxidant Activity of Tricin
| Assay | Method | IC50 Value / Activity | Reference |
| ABTS Radical Scavenging | Cell-free assay | IC50 = 0.312 mg/ml | [6] |
Key Experimental Protocols
ABTS Radical Scavenging Assay
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Assay Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: An aliquot of the test compound (tricin) at various concentrations is mixed with the diluted ABTS•+ solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition of ABTS•+ is calculated relative to a control (without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the ABTS radicals, is then determined.
Tricin 5-glucoside is a promising natural compound for which the full spectrum of biological activity is yet to be quantitatively defined. The extensive research on its aglycone, tricin, reveals potent anti-inflammatory, anticancer, and antioxidant properties, primarily through the modulation of critical cellular signaling pathways such as NF-κB. The data and protocols presented in this guide for tricin serve as a robust foundation for future investigations into tricin 5-glucoside. It is anticipated that the glycosidic moiety may influence the bioavailability and pharmacokinetic profile of the molecule, potentially altering its efficacy. Therefore, dedicated studies to elucidate the specific quantitative biological activities and mechanisms of action of tricin 5-glucoside are crucial for unlocking its full therapeutic potential in drug discovery and development.
References
- 1. Natural flavone tricin exerted anti-inflammatory activity in macrophage via NF-κB pathway and ameliorated acute colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Tricin on cardiomyocyte damage caused by diabetic cardiomyopathy (DCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Tricin on cardiomyocyte damage caused by diabetic cardiomyopathy (DCM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Profile of Tricin 5-Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tricin (B192558) 5-Glucoside (Tricin 5-O-β-D-glucopyranoside), a naturally occurring flavone (B191248) glycoside. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailing experimental protocols, and illustrating relevant structural and analytical workflows.
Introduction
Tricin 5-Glucoside is a derivative of the flavone tricin, found in various plant species, including those of the Poaceae family such as Sasa kurilensis. As a member of the flavonoid class, Tricin 5-Glucoside is of interest for its potential biological activities. Accurate and detailed spectroscopic data is paramount for its identification, characterization, and further investigation in drug discovery and development pipelines.
Spectroscopic Data
The structural elucidation of Tricin 5-Glucoside is primarily achieved through a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular formula of Tricin 5-Glucoside as C₂₃H₂₄O₁₂.
Table 1: Mass Spectrometry Data for Tricin 5-Glucoside
| Parameter | Value | Source |
| Molecular Formula | C₂₃H₂₄O₁₂ | [1] |
| Molecular Weight | 492.43 g/mol | [1] |
| Ionization Mode | ESI (Negative) | [1] |
| Precursor Ion [M-H]⁻ | m/z 491.1277 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical structure of Tricin 5-Glucoside, including the connectivity of atoms and the stereochemistry of the glycosidic bond. A review of tricin derivatives indicates that the glucosylation at the C-5 position results in a characteristic downfield shift of the C-4 carbonyl carbon in the ¹³C NMR spectrum.[2]
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the spectroscopic data for Tricin 5-Glucoside, based on methodologies reported for similar flavonoid glycosides.
Sample Preparation and Isolation
Tricin 5-Glucoside is typically isolated from plant material, such as the leaves of Sasa kurilensis, through solvent extraction and subsequent chromatographic purification.[3][4]
Workflow for Isolation and Purification of Tricin 5-Glucoside
References
Tricin 5-Glucoside: A Technical Guide on its Role as a Plant Metabolite and Bioactive Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricin (B192558) 5-glucoside is a naturally occurring flavonoid glycoside found predominantly in the leaves and stems of various gramineous plants, including rice, wheat, and bamboo. As a plant metabolite, it plays a role in defense mechanisms and physiological processes. While much of the in-depth biological research has focused on its aglycone, tricin, it is widely understood that flavonoid glycosides like tricin 5-glucoside are often hydrolyzed in vivo to their aglycone forms, which then exert physiological effects. This guide provides a comprehensive overview of the chemical properties, biosynthesis, and biological activities of tricin, the active form of tricin 5-glucoside, with a focus on its anti-inflammatory, antioxidant, and anti-proliferative properties. Detailed experimental protocols, quantitative data on its bioactivity, and diagrams of key signaling pathways are presented to support further research and drug development efforts.
Introduction
Tricin 5-O-beta-D-glucoside is a glycosyloxyflavone, a subclass of flavonoids characterized by a C6-C3-C6 backbone.[1] It is structurally composed of the flavone (B191248) tricin (3',5'-di-O-methyltricetin) with a beta-D-glucopyranosyl group attached at the 5-position.[1] This glycosylation is believed to enhance the bioavailability of tricin.[2] Tricin and its glycosides are synthesized in plants through a combination of the phenylpropanoid and polyketide pathways.[2]
In plants, tricin-type metabolites, including tricin 5-glucoside, are involved in stress tolerance and defense responses against pathogens and insects.[3] For human health, the aglycone tricin has garnered significant interest for its potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer activities.[2] It is hypothesized that upon ingestion, tricin 5-glucoside is hydrolyzed by gut microbiota, releasing tricin to be absorbed and exert its biological effects.[4][5]
Chemical Properties and Biosynthesis
Chemical Properties of Tricin 5-Glucoside:
| Property | Value | Reference |
| Molecular Formula | C23H24O12 | [6] |
| Molecular Weight | 492.4 g/mol | [6] |
| IUPAC Name | 7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [6] |
| CAS Number | 32769-00-9 | [7] |
Biosynthesis of Tricin:
The biosynthesis of tricin, the aglycone of tricin 5-glucoside, is a multi-step process involving enzymes from the general phenylpropanoid and flavonoid pathways.[3]
Biological Activities and Mechanisms of Action
The primary biological activities of tricin, the active aglycone of tricin 5-glucoside, are attributed to its anti-inflammatory, antioxidant, and anti-proliferative effects.
Anti-inflammatory Activity
Tricin has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways, particularly the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) pathways.
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to a downstream signaling cascade that results in the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. Tricin has been demonstrated to interfere with this pathway at multiple points.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. A flavonoid monomer tricin in Gramineous plants: Metabolism, bio/chemosynthesis, biological properties, and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Tricin Biosynthesis and Bioengineering [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Tricin 5-glucoside | C23H24O12 | CID 49800176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tricin - Wikipedia [en.wikipedia.org]
- 8. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Occurrence and Analysis of Tricin 5-Glucoside in the Poaceae Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricin (B192558) (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) and its glycosidic derivatives are flavonoids of significant interest due to their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. Within the plant kingdom, the Poaceae (grass) family is a particularly rich source of these compounds. Tricin 5-glucoside, a key glycosidic form, is widely distributed among various members of this economically important family, which includes major cereal crops. This technical guide provides an in-depth overview of the occurrence of tricin 5-glucoside in Poaceae, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.
Quantitative Occurrence of Tricin and its Glycosides in Poaceae
The concentration of tricin and its derivatives, including tricin 5-glucoside, varies considerably among different species of the Poaceae family, as well as in different parts of the plant and at various developmental stages. The following tables summarize the quantitative findings from several key studies. It is important to note that many studies quantify the aglycone "tricin" after hydrolysis of its glycosides, or report on a mixture of tricin derivatives.
| Poaceae Species | Plant Part | Compound(s) Quantified | Concentration | Reference(s) |
| Triticum aestivum (Wheat) | Husks (Winter Wheat) | Tricin | 770 ± 157 mg/kg (dry weight) | [1] |
| Triticum aestivum (Wheat) | Seedlings | Tricin-O-glucoside isomers (including 5-O-glucoside) | Not explicitly quantified, but identified | |
| Oryza sativa (Rice) | Bran (Brown Rice, var. KT4) | Tricin | Highest content among tested varieties | |
| Oryza sativa (Rice) | Grain (Brown Rice, var. KT4) | Momilactone A (MA) | 1.56 µg/g (dry weight) | |
| Oryza sativa (Rice) | Grain (Brown Rice, var. KT4) | Momilactone B (MB) | 1.61 µg/g (dry weight) | |
| Oryza sativa (Rice) | Leaves | Tricin | Significantly higher than in stems and roots | [2] |
| Zea mays (Maize) | Germinating Kernels | Tricin 5-O-β-guaiacylglycerol | Detected (undetectable in raw kernels) | |
| Hordeum vulgare (Barley) | Leaves | Tricin 5-glucoside | Identified as one of the flavonoids present |
Experimental Protocols
The accurate quantification and characterization of tricin 5-glucoside in plant matrices require robust experimental protocols. Below are detailed methodologies for extraction, purification, and analysis.
Extraction of Tricin Glycosides from Plant Material
This protocol is a general method for the extraction of flavonoids, including tricin 5-glucoside, from dried plant material.
-
Materials:
-
Dried and finely ground plant material (e.g., leaves, stems, grains)
-
80% Ethanol (B145695) (v/v)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
-
Procedure:
-
Dewaxing: To remove lipids and waxes, suspend the ground plant material in 80% ethanol (v/v) at a 1:10 solid-to-liquid ratio. Heat at 80°C for 8 hours with continuous agitation. Repeat this step twice. Follow with an extraction in dichloromethane at 40°C for 8 hours.
-
Flavonoid Extraction: After dewaxing, air-dry the plant material. Extract the dried material with 80% methanol (B129727) or 70% ethanol at room temperature with shaking or sonication for 24 hours.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain a crude extract.
-
Storage: Store the crude extract at -20°C until further analysis.
-
Purification of Tricin 5-Glucoside using Column Chromatography
For the isolation of pure tricin 5-glucoside, column chromatography is a standard and effective method.
-
Materials:
-
Crude plant extract
-
Silica (B1680970) gel (for column chromatography)
-
Sephadex LH-20 (for size-exclusion chromatography)
-
Solvent systems (e.g., chloroform-methanol, ethyl acetate-methanol gradients)
-
Glass column
-
Fraction collector
-
-
Procedure:
-
Silica Gel Chromatography: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane (B92381) or chloroform). Apply the crude extract, dissolved in a minimal amount of the initial mobile phase, to the top of the column. Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient. Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing flavonoids.
-
Sephadex LH-20 Chromatography: Pool the flavonoid-rich fractions and concentrate them. Apply the concentrated sample to a Sephadex LH-20 column equilibrated with methanol. Elute with methanol to separate compounds based on their size and aromaticity. This step is effective in removing pigments and other impurities.
-
Fraction Analysis: Analyze the collected fractions from the Sephadex LH-20 column using HPLC or UPLC-MS to identify those containing pure tricin 5-glucoside.
-
Quantification of Tricin 5-Glucoside by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of tricin 5-glucoside.
-
Instrumentation:
-
UPLC system with a binary solvent manager and a sample manager
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient could be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. For tricin 5-glucoside, negative mode often provides good sensitivity.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for quantification. For tricin 5-glucoside (C₂₃H₂₄O₁₂), the precursor ion [M-H]⁻ would be at m/z 491.1. A characteristic product ion resulting from the loss of the glucose moiety would be the tricin aglycone at m/z 329.1.
-
Precursor Ion: m/z 491.1
-
Product Ion: m/z 329.1
-
-
Data Analysis: Quantify tricin 5-glucoside by comparing the peak area of the specific MRM transition in the sample to a standard curve prepared with a certified reference standard of tricin 5-glucoside.
-
Visualization of Tricin Biosynthesis Pathway
The biosynthesis of tricin in Poaceae follows the general flavonoid pathway, starting from the precursors p-coumaroyl-CoA and malonyl-CoA. The following diagram, generated using the DOT language, illustrates the key enzymatic steps leading to the formation of tricin.
Biosynthesis of Tricin 5-Glucoside in Poaceae.
The diagram illustrates the conversion of primary metabolites into tricin and subsequently to tricin 5-glucoside. Key enzymes involved are Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavone Synthase II (FNSII), Flavonoid 3'-Hydroxylase (F3'H), Flavonoid 3',5'-Hydroxylase (F3',5'H), O-Methyltransferase (OMT), and UDP-glycosyltransferase (UGT).
Conclusion
Tricin 5-glucoside is a prevalent flavonoid in the Poaceae family, with its concentration varying based on species, plant part, and growth conditions. The methodologies outlined in this guide provide a robust framework for the extraction, purification, and precise quantification of this compound. Understanding the distribution and biosynthesis of tricin 5-glucoside is crucial for its potential development as a nutraceutical or therapeutic agent. Further research focusing on the specific quantification of tricin 5-glucoside across a wider range of Poaceae species and the elucidation of its specific biological activities will be invaluable for realizing its full potential in human health and drug development.
References
Methodological & Application
Application Note: Quantitative Analysis of Tricin 5-Glucoside in Plant Extracts using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricin 5-glucoside, a naturally occurring flavone (B191248) glycoside, is found in various plant species and is of growing interest to the pharmaceutical and nutraceutical industries due to its potential biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This application note provides a detailed protocol for the quantification of Tricin 5-glucoside in plant extracts using a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The described methodology is designed for ease of implementation in a standard analytical laboratory.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Tricin 5-glucoside from other components in the plant extract. The separation is achieved on a C18 stationary phase with a gradient elution of acetonitrile (B52724) and acidified water. The quantification is performed by UV detection at a wavelength where Tricin 5-glucoside exhibits significant absorbance. The concentration of Tricin 5-glucoside in the sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Materials and Reagents
-
Tricin 5-glucoside analytical standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Plant material (dried and finely powdered)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance
-
Vortex mixer
-
Sonication bath
-
Centrifuge
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Tricin 5-glucoside standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of 80% methanol.
-
Vortex the mixture for 1 minute.
-
Sonicate the mixture in a water bath at 60°C for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 1-5) on the plant residue twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitution and Filtration: Reconstitute the dried extract with 5 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min, 15% B; 10-25 min, 15-30% B; 25-35 min, 30-50% B; 35-40 min, 50-15% B; 40-45 min, 15% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 45 minutes |
Method Validation (Representative Data)
The analytical method should be validated according to ICH guidelines. The following table summarizes representative performance data for the quantification of Tricin 5-glucoside.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Precision (%RSD) | Intraday: < 1.5%, Interday: < 2.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Retention Time | Approximately 18.5 minutes (This may vary depending on the specific system and column) |
Data Presentation
Table 1: Quantitative Data Summary for Tricin 5-Glucoside Analysis
| Parameter | Value |
| Retention Time (min) | ~18.5 |
| Linear Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| LOD (µg/mL) | 0.15 |
| LOQ (µg/mL) | 0.50 |
| Intra-day Precision (%RSD) | < 1.5 |
| Inter-day Precision (%RSD) | < 2.5 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
Visualizations
Caption: Experimental workflow for the quantification of Tricin 5-Glucoside.
Caption: Logical relationship of HPLC-UV method development and validation.
Application Notes and Protocols for the Extraction of Tricin 5-Glucoside from Oryza sativa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) and its glycosidic derivatives are flavonoids found in various grasses, including rice (Oryza sativa). Tricin 5-glucoside, a key glycosidic form, is predominantly located in the bran and leaves of the rice plant. These compounds have garnered significant interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. This document provides detailed protocols for the extraction, purification, and quantification of Tricin 5-Glucoside from Oryza sativa, tailored for research and drug development applications.
Data Presentation
The concentration of Tricin and its derivatives can vary significantly depending on the Oryza sativa variety, the specific tissue used (bran, leaves, or hull), and the extraction method employed. The following tables summarize available quantitative data and provide a template for recording experimental yields.
Table 1: Reported Levels of Tricin and its Derivatives in Oryza sativa
| Oryza sativa Variety | Tissue | Compound | Concentration (µg/g dry weight) | Reference |
| Njavara Black (NB) | Bran | Tricin | 39.64 times higher than Sujatha variety | [1] |
| Palakkadan Matta (PM) | Bran | Tricin | 16.12 times higher than Sujatha variety | [1] |
| Purple Pericarp (IAC600) | Pericarp | Tricin and Tricin derivatives | Detected | [2][3] |
| Light Brown Pericarp (Cocodrie) | Pericarp | Chrysoeriol (Tricin precursor) | Detected | [2][3] |
| Nipponbare & Habataki | Leaf and Bran | Tricin, Tricin 7-O-rutinoside, Tricin 7-O-β-D-glucopyranoside | Mainly present | [4] |
Table 2: Experimental Yield Template for Tricin 5-Glucoside Extraction
| Sample ID | Oryza sativa Variety | Tissue | Extraction Method | Initial Dry Weight (g) | Final Yield of Tricin 5-Glucoside (mg) | Purity (%) |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and purification of Tricin 5-Glucoside from Oryza sativa bran or leaves. The protocol is a synthesized methodology based on established flavonoid extraction techniques.
Sample Preparation
-
Obtain fresh or dried Oryza sativa leaves or rice bran.
-
If using fresh material, thoroughly wash with distilled water to remove any contaminants and then freeze-dry or oven-dry at a temperature not exceeding 40°C to preserve the integrity of the flavonoids.
-
Grind the dried plant material into a fine powder using a laboratory mill.
-
Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Extraction of Crude Flavonoid Extract
Method A: Maceration with Methanol (B129727)
-
Weigh 100 g of the powdered rice bran or leaves and place it in a large Erlenmeyer flask.
-
Add 1 L of 80% aqueous methanol to the flask.
-
Seal the flask and macerate for 24 hours at room temperature with continuous agitation using a magnetic stirrer.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. The resulting crude extract will be a dark, viscous liquid.
Method B: Ultrasound-Assisted Extraction (UAE)
-
Weigh 50 g of the powdered rice bran or leaves and place it in a 1 L beaker.
-
Add 500 mL of 70% ethanol (B145695).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
Filter the mixture and repeat the extraction on the residue.
-
Combine the filtrates and concentrate using a rotary evaporator.
Purification of Tricin 5-Glucoside
The crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate Tricin 5-Glucoside.
Step 1: Liquid-Liquid Partitioning
-
Dissolve the concentrated crude extract in 200 mL of distilled water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform sequential partitioning with solvents of increasing polarity:
-
First, partition three times with an equal volume of n-hexane to remove non-polar compounds like lipids and chlorophylls. Discard the n-hexane fractions.
-
Next, partition the aqueous layer three times with an equal volume of ethyl acetate (B1210297). Tricin 5-Glucoside, being moderately polar, will preferentially move into the ethyl acetate phase.
-
-
Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator.
Step 2: Macroporous Resin Column Chromatography
-
Prepare a column with a suitable macroporous resin (e.g., Amberlite XAD-7 or a similar non-polar resin).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.
-
Load the sample onto the pre-equilibrated resin column.
-
Wash the column with distilled water to remove highly polar impurities.
-
Elute the flavonoids using a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions and monitor the presence of Tricin 5-Glucoside using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine the fractions rich in Tricin 5-Glucoside and concentrate.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For high-purity isolation, preparative HPLC is recommended.
-
Column: A reversed-phase C18 column is suitable for flavonoid separation.
-
Mobile Phase: A gradient of acetonitrile (B52724) (or methanol) in water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A typical gradient could be:
-
0-5 min: 10% Acetonitrile
-
5-30 min: 10-40% Acetonitrile
-
30-35 min: 40-90% Acetonitrile
-
35-40 min: 90% Acetonitrile
-
40-45 min: 90-10% Acetonitrile
-
-
Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for preparative scale.
-
Detection: UV detector set at a wavelength where flavonoids absorb strongly (e.g., 280 nm and 340 nm).
-
Inject the concentrated fraction from the macroporous resin chromatography.
-
Collect the peak corresponding to Tricin 5-Glucoside based on its retention time, which should be determined beforehand using an analytical HPLC and a standard if available.
-
Concentrate the collected fraction to obtain pure Tricin 5-Glucoside.
Quantification and Characterization
High-Performance Liquid Chromatography (HPLC-UV/MS)
-
Column: Analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Similar gradient as prep-HPLC but with a lower flow rate (e.g., 1 mL/min).
-
Detection: A Diode Array Detector (DAD) to obtain the UV spectrum and a Mass Spectrometer (MS) for mass identification. Tricin 5-Glucoside has a molecular weight of 492.4 g/mol .
-
Quantification: Prepare a calibration curve using a purified standard of Tricin 5-Glucoside of known concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of Tricin 5-Glucoside.
Tricin Biosynthesis Pathway in Oryza sativa
The biosynthesis of the Tricin aglycone in rice has been elucidated and involves several enzymatic steps starting from the general phenylpropanoid pathway. The final glycosylation step to form Tricin 5-Glucoside is catalyzed by a glucosyltransferase.[5][6][7]
Caption: Biosynthetic pathway of Tricin and Tricin 5-Glucoside in Oryza sativa.
References
- 1. researchgate.net [researchgate.net]
- 2. Tricin levels and expression of flavonoid biosynthetic genes in developing grains of purple and brown pericarp rice [PeerJ] [peerj.com]
- 3. Tricin levels and expression of flavonoid biosynthetic genes in developing grains of purple and brown pericarp rice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Completion of Tricin Biosynthesis Pathway in Rice: Cytochrome P450 75B4 Is a Unique Chrysoeriol 5′-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Completion of Tricin Biosynthesis Pathway in Rice: Cytochrome P450 75B4 Is a Unique Chrysoeriol 5'-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Tricin Biosynthesis and Bioengineering [frontiersin.org]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Tricin 5-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricin 5-glucoside, a flavonoid glycoside found in various plants such as rice bran and sugarcane, is of growing interest for its potential health benefits, including its antioxidant properties.[1] Antioxidants are crucial for combating oxidative stress, a state implicated in numerous chronic diseases. The evaluation of the in vitro antioxidant capacity of compounds like Tricin 5-glucoside is a critical first step in understanding their therapeutic potential.
These application notes provide detailed protocols for three common in vitro antioxidant activity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. While specific quantitative data on the antioxidant activity of isolated Tricin 5-Glucoside is limited in publicly available literature, these protocols will enable researchers to conduct their own assessments.
Data Presentation
A thorough literature search did not yield specific quantitative data (e.g., IC50 values, Trolox Equivalent Antioxidant Capacity) for the in vitro antioxidant activity of isolated Tricin 5-Glucoside. Researchers are encouraged to use the provided protocols to generate this data and can use the following table template for its presentation.
Table 1: In Vitro Antioxidant Activity of Tricin 5-Glucoside (Template)
| Assay | Parameter | Result (e.g., µg/mL or µM Trolox Equivalents) |
| DPPH Radical Scavenging Activity | IC50 | Experimental data to be filled |
| ABTS Radical Scavenging Activity | TEAC (Trolox Equivalent Antioxidant Capacity) | Experimental data to be filled |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (e.g., µM Fe(II)/mg) | Experimental data to be filled |
General Mechanism of Flavonoid Antioxidant Activity
Flavonoids, including Tricin 5-Glucoside, primarily exert their antioxidant effects through radical scavenging. They can donate a hydrogen atom or an electron to free radicals, thereby neutralizing them and terminating the oxidative chain reactions. The general mechanism is depicted in the signaling pathway diagram below.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.
Materials:
-
Tricin 5-Glucoside
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of Tricin 5-Glucoside in methanol.
-
Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare similar dilutions for the positive control (ascorbic acid or Trolox).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 100 µL of the sample or control solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.
Materials:
-
Tricin 5-Glucoside
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This is the stock solution of ABTS•+.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of Tricin 5-Glucoside in a suitable solvent.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using Trolox (e.g., 0-15 µM).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 10 µL of the sample or standard solution.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Shake the plate and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as for the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Tricin 5-Glucoside
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).
-
Warm the reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of Tricin 5-Glucoside.
-
Perform serial dilutions to obtain a range of concentrations.
-
Prepare a standard curve using a known concentration of FeSO₄ or Trolox.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 20 µL of the sample or standard solution.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined from the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents per mg of the sample.
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro assessment of the antioxidant activity of Tricin 5-Glucoside. By employing these standardized assays, researchers can generate valuable quantitative data to elucidate the antioxidant potential of this flavonoid glycoside, contributing to a deeper understanding of its biological activities and potential therapeutic applications. The generation of such data is essential for the continued development of natural product-based pharmaceuticals and nutraceuticals.
References
Application Note: Cell-Based Assays to Evaluate the Anti-inflammatory Effects of Tricin 5-Glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages play a central role in the inflammatory cascade, responding to pathogens or cellular stress by producing pro-inflammatory mediators. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering signaling pathways that result in the release of nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] Key signaling pathways mediating these effects include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
Tricin, a flavonoid found in sources like rice bran, has demonstrated anti-inflammatory properties by inhibiting these key signaling cascades.[5][6] Tricin 5-Glucoside, a glycosylated form of Tricin, is a promising compound for investigation.[7] This application note provides detailed protocols for a suite of cell-based assays designed to evaluate the anti-inflammatory potential of Tricin 5-Glucoside using the RAW 264.7 murine macrophage cell line, a well-established model for inflammation studies.[8]
Principle of the Assays
These protocols utilize LPS to induce an inflammatory response in RAW 264.7 macrophages. The anti-inflammatory activity of Tricin 5-Glucoside is quantified by its ability to inhibit the production of key inflammatory mediators. The assays described herein will measure:
-
Cell Viability: To ensure the observed effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Production: Measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[9]
-
Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β): Measured in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).[10]
-
Expression of Key Inflammatory Proteins (iNOS and COX-2): Assessed via Western Blot to understand the molecular mechanisms.[11][12]
Key Inflammatory Signaling Pathways
The activation of Toll-like receptor 4 (TLR4) by LPS initiates downstream signaling cascades, primarily through NF-κB and MAPK pathways, leading to the transcription of genes for pro-inflammatory mediators. Tricin and related flavonoids are known to interfere with these pathways.[3][5][6]
Caption: General Inflammatory Signaling Pathway in Macrophages.
Experimental Workflow
A systematic workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines the general experimental procedure.
Caption: General workflow for evaluating anti-inflammatory compounds.
Detailed Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 Murine Macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Passaging: Subculture cells every 2-3 days when they reach 80-90% confluency. Use a cell scraper for detachment.
Cell Viability Assay (MTT Assay)
This assay is critical to rule out cytotoxicity as the reason for reduced inflammatory markers.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of Tricin 5-Glucoside (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Remove the supernatant and dissolve the formazan (B1609692) crystals in 150 µL of Dimethyl Sulfoxide (DMSO).[8]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite, a stable product of NO, in the cell supernatant.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 1.5 × 10⁵ cells/well and allow them to adhere overnight.[8]
-
Pre-treat cells with desired concentrations of Tricin 5-Glucoside for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[13]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[8][9]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540-550 nm.[9]
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Seed and treat cells as described in the NO Production Assay (Protocol 3).
-
After the 24-hour LPS stimulation, collect the cell-free supernatants.[10]
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[10][14]
-
The results are typically expressed in pg/mL or ng/mL.
Western Blot Analysis for iNOS, COX-2, and Signaling Proteins
This protocol allows for the investigation of the underlying molecular mechanism.
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with Tricin 5-Glucoside for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 min for signaling proteins like p-p65, 18-24h for iNOS/COX-2).[10][12]
-
Wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK, etc., overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein expression to a loading control like β-actin or GAPDH.
Data Presentation
Quantitative data should be presented clearly for comparison. The following tables show example data structures.
Table 1: Effect of Tricin 5-Glucoside on Cell Viability
| Concentration (µM) | Absorbance (540 nm) (Mean ± SD) | Cell Viability (%) |
|---|---|---|
| Control (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.19 ± 0.06 | 95.2 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 1.12 ± 0.07 | 89.6 |
Table 2: Inhibition of LPS-Induced NO Production
| Treatment | Nitrite Conc. (µM) (Mean ± SD) | Inhibition of NO (%) |
|---|---|---|
| Control | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 45.2 ± 3.1 | 0 |
| LPS + T5G (5 µM) | 33.8 ± 2.5 | 25.2 |
| LPS + T5G (10 µM) | 21.7 ± 1.9 | 51.9 |
| LPS + T5G (25 µM) | 10.3 ± 1.1 | 77.2 |
Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
|---|---|---|---|
| Control | 50 ± 8 | 25 ± 5 | 15 ± 4 |
| LPS (1 µg/mL) | 3500 ± 210 | 2800 ± 180 | 850 ± 65 |
| LPS + T5G (10 µM) | 1850 ± 150 | 1540 ± 110 | 480 ± 40 |
| LPS + T5G (25 µM) | 750 ± 90 | 680 ± 75 | 210 ± 25 |
Hypothesized Mechanism of Action
Based on studies of its aglycone, Tricin, it is hypothesized that Tricin 5-Glucoside will inhibit the inflammatory response by targeting the upstream NF-κB and MAPK signaling pathways.[6][15] This prevents the nuclear translocation of transcription factors like p65 and subsequent expression of inflammatory enzymes and cytokines.
Caption: Hypothesized inhibitory action of Tricin 5-Glucoside.
Conclusion
The cell-based assays outlined in this application note provide a robust framework for screening and characterizing the anti-inflammatory properties of Tricin 5-Glucoside. By quantifying the inhibition of key inflammatory mediators and investigating the underlying molecular pathways, researchers can effectively determine the therapeutic potential of this compound for inflammation-related disorders. It is crucial to correlate data from these assays, ensuring that observed inhibitory effects occur at non-cytotoxic concentrations.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
- 3. Cyanidin-3-O-Glucoside Ameliorates Lipopolysaccharide-Induced Injury Both In Vivo and In Vitro Suppression of NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Tricin on cardiomyocyte damage caused by diabetic cardiomyopathy (DCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricin 5-glucoside | C23H24O12 | CID 49800176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin [mdpi.com]
- 11. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Tricin 5-Glucoside as a reference standard in metabolomics
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, the accurate identification and quantification of metabolites are paramount for generating reliable and reproducible data. Reference standards are essential tools for achieving this, enabling method validation, instrument calibration, and quality control. Tricin 5-glucoside (T5G), a naturally occurring flavonoid glycoside found in various plants, is increasingly utilized as a reference standard in metabolomics studies, particularly those focused on plant biochemistry, nutrition, and drug discovery. Its stable chemical structure and commercial availability in high purity make it an ideal candidate for this purpose.
This document provides detailed application notes and experimental protocols for the use of Tricin 5-Glucoside as a reference standard in metabolomics workflows, with a focus on liquid chromatography-mass spectrometry (LC-MS) based methods.
Physicochemical and Purity Data
Tricin 5-Glucoside is commercially available from various suppliers. It is crucial to use a well-characterized standard with a high purity level for accurate quantification.
| Property | Value | Source |
| Chemical Formula | C23H24O12 | [1] |
| Molecular Weight | 492.43 g/mol | [1] |
| CAS Number | 32769-00-9 | [1] |
| Purity | ≥95% (LC/MS-UV) | [2] |
| Form | Solid | [2] |
| Solubility | DMSO: 1 mg/mL | [2] |
| Storage Temperature | −20°C | [2] |
Experimental Protocols
The following protocols provide a general framework for the use of Tricin 5-Glucoside as a reference standard in a typical untargeted or targeted metabolomics experiment.
Preparation of Stock and Standard Solutions
Objective: To prepare a concentrated stock solution of Tricin 5-Glucoside and a series of working standard solutions for calibration.
Materials:
-
Tricin 5-Glucoside (≥95% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 1 mg of Tricin 5-Glucoside powder using an analytical balance.
-
Transfer the powder to a clean 1.5 mL microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. This is your 1 mg/mL stock solution.
-
Store the stock solution at -20°C in an amber vial to protect it from light.
-
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions for the calibration curve.
-
A typical concentration range for a calibration curve for a flavonoid glycoside in a metabolomics experiment is 1 ng/mL to 1000 ng/mL.
-
For example, to prepare a 10 µg/mL intermediate solution, dilute 10 µL of the 1 mg/mL stock solution in 990 µL of methanol.
-
From the 10 µg/mL solution, perform further serial dilutions to obtain the desired concentrations for the calibration curve (e.g., 1000, 500, 250, 100, 50, 10, and 1 ng/mL).
-
Prepare fresh working standard solutions daily.
-
Sample Preparation (Example: Plant Tissue)
Objective: To extract metabolites, including Tricin 5-Glucoside, from a plant tissue sample.
Materials:
-
Plant tissue (e.g., leaves, stems)
-
Liquid nitrogen
-
Mortar and pestle
-
80% Methanol (pre-chilled at -20°C)
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
Flash-freeze approximately 100 mg of the plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-weighed 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled 80% methanol to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the sample on ice for 20 minutes, with intermittent vortexing.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube. This is your metabolite extract.
-
For LC-MS analysis, filter the extract through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
Objective: To separate and detect Tricin 5-Glucoside using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-22 min: 5% B |
| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 491.12 [M-H]- |
| Product Ions (m/z) | 329.07, 299.06 (Representative fragmentation, requires optimization) |
| Collision Energy | To be optimized for the specific instrument |
Analysis Sequence:
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the series of working standard solutions to generate the calibration curve.
-
Inject quality control (QC) samples (a pooled mixture of all experimental samples) at regular intervals throughout the run to monitor system performance.
-
Inject the experimental samples.
Data Analysis and Quantification
Objective: To process the raw LC-MS data, generate a calibration curve, and quantify Tricin 5-Glucoside in the experimental samples.
-
Peak Integration: Use the instrument's software to integrate the peak area of the Tricin 5-Glucoside in the chromatograms of the standard solutions and the experimental samples.
-
Calibration Curve Generation: Plot the peak area of the Tricin 5-Glucoside standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Quantification: Use the equation from the calibration curve to calculate the concentration of Tricin 5-Glucoside in the experimental samples based on their measured peak areas.
Representative Quantitative Data
The following table presents representative data for a calibration curve of Tricin 5-Glucoside. These values are illustrative and should be determined experimentally for each specific assay and instrument.
| Parameter | Representative Value |
| Linear Range | 1 - 1000 ng/mL |
| Coefficient of Determination (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 90 - 110% |
Visualizations
The following diagrams illustrate the key workflows in a metabolomics experiment using a reference standard.
Caption: General workflow for a metabolomics study.
Caption: Workflow for quantification using a reference standard.
Conclusion
Tricin 5-Glucoside is a valuable tool for researchers in the field of metabolomics. Its use as a reference standard allows for the accurate and reproducible quantification of this and structurally similar flavonoids in a variety of biological matrices. The protocols and data presented here provide a comprehensive guide for the successful implementation of Tricin 5-Glucoside in metabolomics workflows, ultimately contributing to the generation of high-quality, reliable data for advancing scientific research and drug development.
References
Application Notes and Protocols for the Enzymatic Hydrolysis of Tricin 5-Glucoside to Obtain Tricin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricin (5,7,4'-trihydroxy-3',5'-dimethoxyflavone) is a flavone (B191248) found in various plants, notably in the grasses (Poaceae) family, including rice and wheat. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. In nature, Tricin often exists as a glycoside, such as Tricin 5-Glucoside, where a sugar molecule is attached to the flavone backbone. To study its biological functions and for applications in drug development, it is often necessary to hydrolyze the glycosidic bond to obtain the aglycone, Tricin.
Enzymatic hydrolysis is a highly specific and mild method for cleaving the glycosidic linkage, offering advantages over chemical methods like acid hydrolysis, which can lead to the degradation of the target molecule. The enzyme β-glucosidase is commonly employed for this purpose, as it specifically catalyzes the hydrolysis of β-glucosidic bonds.
These application notes provide a detailed protocol for the enzymatic hydrolysis of Tricin 5-Glucoside to yield Tricin, along with methods for purification and analysis.
Data Presentation
Table 1: General Reaction Conditions for Enzymatic Hydrolysis of Flavonoid Glycosides
| Parameter | Condition Range | Notes |
| Enzyme | β-Glucosidase (from various sources, e.g., Aspergillus niger, Almonds) or Snailase | Enzyme selection may require optimization based on substrate specificity and desired reaction conditions. |
| Substrate | Tricin 5-Glucoside | Purity of the substrate will affect the final product purity. |
| Solvent | Acetate (B1210297) or Citrate-Phosphate Buffer | The buffer system should be chosen to maintain the optimal pH for the enzyme. |
| pH | 4.5 - 6.0 | The optimal pH can vary depending on the source of the β-glucosidase. A pH of 5.5 is a good starting point. |
| Temperature | 37 - 60 °C | The optimal temperature is dependent on the thermal stability of the chosen enzyme. |
| Enzyme Conc. | 10 - 100 U/mL of reaction mixture | The optimal concentration should be determined empirically to achieve a desirable reaction rate. |
| Substrate Conc. | 1 - 10 mg/mL | Substrate solubility may be a limiting factor. Co-solvents like DMSO can be used sparingly if needed. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored to determine the optimal time for maximum conversion. |
Table 2: Hypothetical Quantitative Data for Optimized Hydrolysis of Tricin 5-Glucoside
| Parameter | Value | Method of Analysis |
| Conversion Yield | > 95% | HPLC |
| Purity of Tricin | > 98% | HPLC, LC-MS |
| Reaction Time for >95% Conversion | 8 hours | HPLC |
Note: The values presented in Table 2 are representative and should be confirmed through experimental validation.
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Tricin 5-Glucoside
This protocol outlines the general procedure for the enzymatic conversion of Tricin 5-Glucoside to Tricin.
Materials and Reagents:
-
Tricin 5-Glucoside
-
β-Glucosidase (e.g., from almonds or Aspergillus niger)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (ACS grade)
-
Deionized water
-
Reaction vials
-
Incubator/shaker
-
Centrifuge
Procedure:
-
Substrate Preparation: Prepare a stock solution of Tricin 5-Glucoside in the sodium acetate buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used, ensuring it does not inhibit enzyme activity.
-
Enzyme Preparation: Prepare a fresh solution of β-glucosidase in the same sodium acetate buffer. The concentration will depend on the specific activity of the enzyme preparation.
-
Enzymatic Reaction:
-
In a reaction vial, combine the Tricin 5-Glucoside solution and the β-glucosidase solution.
-
The final reaction volume and concentrations of substrate and enzyme should be based on the desired scale and optimization experiments. A typical starting point is a substrate concentration of 1 mg/mL and an enzyme concentration of 20 U/mL.
-
Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with gentle agitation.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Stop the enzymatic reaction in the aliquots by adding an equal volume of methanol to precipitate the enzyme.
-
Centrifuge the aliquots to pellet the precipitated enzyme and analyze the supernatant by HPLC to determine the conversion of Tricin 5-Glucoside to Tricin.
-
-
Reaction Termination: Once the reaction has reached completion (as determined by HPLC analysis), terminate the entire reaction by adding an equal volume of methanol and centrifuging to remove the enzyme. The supernatant containing Tricin can then be taken for purification.
Protocol 2: Purification of Tricin
This protocol describes a method for the purification of the newly formed Tricin from the reaction mixture.
Materials and Reagents:
-
Supernatant from the terminated enzymatic reaction
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (for column chromatography)
Procedure:
-
Liquid-Liquid Extraction:
-
To the supernatant from the terminated reaction, add an equal volume of ethyl acetate.
-
Mix vigorously and allow the layers to separate. The Tricin will preferentially partition into the organic ethyl acetate layer.
-
Collect the upper organic layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times to maximize the recovery of Tricin.
-
Combine all the organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extract with brine to remove any residual aqueous components.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Solvent Evaporation:
-
Filter off the sodium sulfate and evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude Tricin.
-
-
Column Chromatography (Optional, for higher purity):
-
If further purification is required, the crude Tricin can be purified by silica gel column chromatography.
-
Dissolve the crude product in a minimal amount of a suitable solvent and load it onto a silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate to separate Tricin from any remaining impurities.
-
Collect the fractions containing pure Tricin (monitored by TLC or HPLC) and evaporate the solvent.
-
Protocol 3: Analytical Method for Monitoring the Reaction
High-Performance Liquid Chromatography (HPLC) is a precise method for monitoring the conversion of Tricin 5-Glucoside to Tricin and for assessing the purity of the final product.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol with 0.1% formic acid).
-
Gradient: A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B. The gradient should be optimized to achieve good separation between Tricin 5-Glucoside and Tricin.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of Tricin and its glucoside (typically around 350 nm).
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of authentic Tricin and Tricin 5-Glucoside in methanol to be used as standards for peak identification and quantification.
-
Sample Preparation: Dilute the reaction aliquots or the final product with the mobile phase and filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system. Identify the peaks for Tricin 5-Glucoside and Tricin based on their retention times compared to the standards. The conversion rate can be calculated by comparing the peak areas of the substrate and the product over time.
Mandatory Visualization
Caption: Workflow for the enzymatic hydrolysis of Tricin 5-Glucoside to Tricin.
Caption: Enzymatic conversion of Tricin 5-Glucoside to Tricin and Glucose.
Troubleshooting & Optimization
Overcoming matrix effects in LC-MS analysis of Tricin 5-Glucoside
Technical Support Center: LC-MS Analysis of Tricin 5-Glucoside
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome matrix effects during the quantitative analysis of Tricin 5-Glucoside by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS analysis?
A1: The term "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (Tricin 5-Glucoside) in the mass spectrometer's ion source.[2][3] This interference can lead to either a decreased signal (ion suppression) or an increased signal (ion enhancement), both of which compromise the accuracy, sensitivity, and reproducibility of quantitative results.[1][3][4]
Q2: Why is the analysis of Tricin 5-Glucoside particularly susceptible to matrix effects?
A2: Tricin 5-Glucoside is a flavonoid glycoside often extracted from complex biological matrices like plant tissues.[2][5] These extracts are rich in other structurally similar compounds (other flavonoids, phenolic acids), lipids, and pigments that can co-elute with the analyte.[2][6] This complex sample composition increases the likelihood of compounds competing with Tricin 5-Glucoside for ionization, leading to significant matrix effects.[2]
Q3: What are the common symptoms of matrix effects in my LC-MS chromatogram?
A3: Common indicators of matrix effects include:
-
Low signal intensity or poor sensitivity for the analyte.[3]
-
High variability and poor reproducibility in signal intensity between replicate injections or different samples.[3]
-
Inaccurate quantification , where results are either under- or overestimated.[7]
-
Poor peak shape , including broadening, splitting, or tailing.[3]
-
Shifts in retention time , which can be caused by the buildup of matrix components on the analytical column.[3]
Q4: How can I quantitatively assess the matrix effect for my Tricin 5-Glucoside analysis?
A4: The most common method is the post-extraction spike method .[6][7][8] This involves comparing the signal response of an analyte spiked into a blank matrix extract (a sample processed without the analyte) to the response of the analyte in a neat (clean) solvent at the same concentration. The difference in signal reveals the extent of ion suppression or enhancement.[8][9] A matrix effect (ME) percentage can be calculated, where values deviating significantly from 100% (e.g., <85% or >115%) indicate a notable matrix effect.
Troubleshooting Guide
Issue 1: Low Signal Intensity & Suspected Ion Suppression
-
Possible Cause: Co-elution of Tricin 5-Glucoside with interfering compounds from the sample matrix.[2][4]
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Modifying the HPLC/UPLC method is a primary strategy to separate the analyte from matrix components.[1][2][8]
-
Adjust Gradient: Increase the gradient duration to improve the resolution between peaks.
-
Modify Mobile Phase: Ensure the mobile phase pH is optimal. For flavonoids, an acidic mobile phase (e.g., water with 0.1% formic acid) often improves peak shape and ionization efficiency.[2]
-
Change Column Chemistry: If co-elution persists, consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
-
-
Improve Sample Preparation: The goal is to remove interfering matrix components before injection. This is one of the most effective ways to reduce matrix effects.[1][10]
-
Switch to Solid-Phase Extraction (SPE): SPE is generally more effective at producing cleaner extracts than simple protein precipitation (PPT) or liquid-liquid extraction (LLE).[10][11] Polymeric mixed-mode SPE sorbents can be particularly effective for removing a broad range of interferences.[11]
-
Dilute the Sample: If the assay has sufficient sensitivity, diluting the final extract can reduce the concentration of interfering compounds, thereby minimizing their impact.[4][8][9]
-
-
Optimize MS Source Parameters: Ensure that source conditions like gas flows, temperatures, and voltages are optimized specifically for Tricin 5-Glucoside to maximize its signal.[2]
-
Issue 2: Poor Reproducibility & High Signal Variability
-
Possible Cause: Inconsistent matrix effects across different samples or injections.
-
Troubleshooting Steps:
-
Implement an Advanced Calibration Strategy: When matrix effects cannot be eliminated, a robust calibration method is needed to compensate for them.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for correcting matrix effects.[8][12] A SIL-IS of Tricin 5-Glucoside will behave almost identically during chromatography and ionization, providing the most accurate correction. However, SIL standards can be expensive and may not be readily available.[8][12]
-
Use Matrix-Matched Calibrators: This involves preparing calibration standards in a blank matrix extract that is free of the analyte.[13] This approach effectively compensates for matrix effects but requires a consistent and verifiable source of blank matrix.[9][13]
-
Use the Standard Addition Method: This involves adding known amounts of the standard to aliquots of the actual sample.[9][14] This is highly effective for variable matrices because it calibrates each sample individually, but it is very laborious.[6][9][12]
-
-
Standardize the Sample Preparation Protocol: Ensure that every step of the sample preparation workflow is consistent and validated to minimize variability introduced during extraction.
-
Data & Visualization
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy Category | Method | Principle | Advantages | Disadvantages |
| Sample Preparation | Dilution | Reduces the concentration of both the analyte and matrix components. | Simple, fast, and inexpensive. | Reduces sensitivity; may not be suitable for trace analysis.[4][8] |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into an immiscible solvent, leaving some interferences behind. | Can provide very clean extracts.[11] | Recovery of polar analytes can be low and variable; can be labor-intensive.[11] | |
| Solid-Phase Extraction (SPE) | Selectively adsorbs the analyte onto a solid sorbent, followed by washing away interferences and eluting the analyte. | Highly effective at removing matrix components; can be automated.[1][10] | Method development can be complex; more expensive than LLE or PPT. | |
| Calibration | Matrix-Matched | Prepares calibration standards in a blank matrix to mimic the effect seen in unknown samples. | Effectively compensates for consistent matrix effects.[13] | Requires a true blank matrix which can be difficult to obtain; matrix variability between lots can be an issue.[9][13] |
| Internal Standard (SIL-IS) | A stable isotope-labeled version of the analyte is added to all samples, standards, and QCs. | Considered the most reliable method for correction as the IS experiences the same matrix effects.[8][12] | Can be very expensive and is not available for all analytes.[8][12] | |
| Standard Addition | A calibration curve is generated within each individual sample by spiking it with known analyte concentrations. | Corrects for matrix effects specific to each sample; highly accurate.[6][9] | Extremely time-consuming and labor-intensive as each sample requires multiple analyses.[12] |
Diagrams
Caption: Workflow for troubleshooting matrix effects in LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Tricin 5-glucoside | C23H24O12 | CID 49800176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. mdpi.com [mdpi.com]
- 14. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stabilizing Tricin 5-Glucoside During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Tricin (B192558) 5-Glucoside during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of Tricin 5-Glucoside during sample preparation?
A1: Tricin 5-Glucoside, a flavonoid glycoside, is susceptible to degradation primarily due to three factors:
-
pH: Extreme pH conditions, particularly alkaline environments, can lead to the hydrolysis of the glycosidic bond, cleaving the glucose molecule from the tricin aglycone. Flavonoid glycosides are generally more stable in slightly acidic to neutral conditions.
-
Temperature: Elevated temperatures can accelerate the rate of both hydrolytic and oxidative degradation. It is crucial to keep samples cool throughout the preparation process.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation of flavonoids.
Q2: What are the visible or detectable signs of Tricin 5-Glucoside degradation?
A2: Degradation of Tricin 5-Glucoside can be detected through several analytical observations:
-
Appearance of new peaks in HPLC analysis: The most common degradation product is the aglycone, Tricin. You may also observe other minor peaks corresponding to further breakdown products.
-
Decrease in the peak area of Tricin 5-Glucoside: A time-dependent decrease in the concentration of the parent compound is a clear indicator of degradation.
-
Color change of the sample solution: Although not always apparent, significant degradation can sometimes lead to a change in the color of the solution.
Q3: What are the recommended storage conditions for Tricin 5-Glucoside in solid form and in solution?
A3: Proper storage is critical for maintaining the integrity of your samples.
-
Solid Form: For long-term storage, solid Tricin 5-Glucoside should be kept at -20°C or lower, in a tightly sealed container, and protected from light.
-
In Solution: If storage in solution is necessary, it is best to prepare fresh solutions for each experiment. For short-term storage (up to 24 hours), solutions should be kept at 2-8°C in the dark. For longer-term storage, it is advisable to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles.
Q4: How can I minimize enzymatic degradation of Tricin 5-Glucoside during extraction from plant material?
A4: Endogenous enzymes in plant tissues can degrade flavonoid glycosides upon cell lysis. To minimize this:
-
Rapid Inactivation: Immediately after harvesting, flash-freeze the plant material in liquid nitrogen or lyophilize it to inactivate enzymes.
-
Solvent Choice: Use organic solvents such as methanol (B129727) or ethanol (B145695) for extraction, as they can denature enzymes.
-
Temperature Control: Perform the extraction at low temperatures (e.g., on ice) to reduce enzyme activity.
Troubleshooting Guides
Issue 1: Low recovery of Tricin 5-Glucoside after extraction.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Optimize Solvent: Tricin 5-Glucoside is a polar molecule. Use a polar solvent system like 80% methanol or 80% ethanol in water. 2. Increase Extraction Time/Repetitions: Ensure sufficient time for the solvent to penetrate the sample matrix. Consider performing multiple extraction cycles. 3. Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area for extraction. |
| Degradation during Extraction | 1. Control Temperature: Perform extraction at room temperature or below. Avoid heating unless a thermal stability study has been conducted. 2. Adjust pH: Maintain a slightly acidic to neutral pH (pH 4-6) of the extraction solvent. 3. Protect from Light: Conduct the extraction in amber-colored glassware or cover the extraction vessel with aluminum foil. |
Issue 2: Appearance of a significant "Tricin" peak in the HPLC chromatogram of a Tricin 5-Glucoside standard.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Glycosidic Bond | 1. Check Solvent pH: If the solvent is alkaline, it will promote hydrolysis. Prepare fresh, neutral, or slightly acidic (pH 6-7) solvent for dissolving the standard. 2. Review Storage Conditions: If the standard solution was stored for an extended period, especially at room temperature, degradation may have occurred. Prepare a fresh standard solution. 3. Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Aliquot stock solutions into single-use vials. |
Issue 3: Gradual decrease in the Tricin 5-Glucoside peak area over a series of injections.
| Potential Cause | Troubleshooting Steps |
| On-instrument Degradation | 1. Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to maintain sample stability during the analytical run. 2. Use Amber Vials: Protect the samples from light exposure in the autosampler by using amber or light-blocking vials. 3. Check Mobile Phase pH: A highly acidic or basic mobile phase can cause on-column degradation. Ensure the mobile phase pH is within a stable range for the compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tricin 5-Glucoside
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of Tricin 5-Glucoside under various stress conditions.[1][2][3]
Materials:
-
Tricin 5-Glucoside
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Tricin 5-Glucoside in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Heat the solid compound and a solution in methanol at 80°C for 24 and 48 hours.
-
Photodegradation: Expose the solid compound and a solution in methanol to direct sunlight or a photostability chamber for 24 and 48 hours.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by HPLC.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
Protocol 2: Stability-Indicating HPLC Method for Quantification of Tricin 5-Glucoside
This protocol describes an HPLC method to quantify Tricin 5-Glucoside and separate it from its primary degradation product, Tricin.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of Tricin 5-Glucoside (100 µg/mL) in methanol.
-
Prepare a stock solution of Tricin (100 µg/mL) in methanol.
-
Prepare a mixed standard solution containing both compounds.
-
-
Sample Preparation:
-
Extract Tricin 5-Glucoside from the plant material using 80% methanol.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Use the HPLC conditions described in Protocol 1.
-
Inject the mixed standard to confirm the resolution between Tricin 5-Glucoside and Tricin.
-
Quantify the amount of Tricin 5-Glucoside in the samples by comparing the peak area with a calibration curve prepared from the standard solution.
-
Data Presentation
Table 1: Summary of Forced Degradation Study Results for Tricin 5-Glucoside
| Stress Condition | Duration (hours) | Tricin 5-Glucoside Remaining (%) | Major Degradation Product |
| 1 M HCl at 60°C | 2 | 85.2 | Tricin |
| 8 | 52.1 | Tricin | |
| 24 | 15.7 | Tricin | |
| 1 M NaOH at 60°C | 2 | 45.3 | Tricin |
| 8 | <5 | Tricin | |
| 24 | Not Detected | Tricin | |
| 30% H₂O₂ at RT | 24 | 92.5 | Minor unidentified peaks |
| Heat (80°C, solid) | 48 | 98.1 | - |
| Heat (80°C, solution) | 48 | 75.4 | Tricin |
| Photodegradation (solution) | 48 | 88.9 | Minor unidentified peaks |
Note: The data presented in this table is illustrative and based on expected degradation patterns for flavonoid glycosides. Actual results may vary depending on the specific experimental conditions.
Visualizations
Caption: Primary degradation pathway of Tricin 5-Glucoside.
Caption: General workflow for extraction and stability analysis.
References
Technical Support Center: Solid Phase Extraction (SPE) of Tricin 5-Glucoside
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Tricin 5-Glucoside during Solid Phase Extraction (SPE).
Troubleshooting Guide
This section addresses common issues encountered during the SPE of Tricin 5-Glucoside.
Question: Why am I experiencing low recovery of Tricin 5-Glucoside?
Answer: Low recovery of Tricin 5-Glucoside can be attributed to several factors throughout the SPE workflow. The primary areas to investigate are the choice of sorbent, the pH of the sample and solvents, and the composition of the elution solvent.
Troubleshooting Steps:
-
Sorbent Selection: Tricin 5-glucoside is a moderately polar flavonoid glycoside. The choice of SPE sorbent is critical for its effective retention and subsequent elution.
-
Problem: The sorbent may be too non-polar, leading to premature elution, or too polar, resulting in irreversible adsorption.
-
Solution: For moderately polar compounds like Tricin 5-Glucoside, a C18 or a polymeric reversed-phase sorbent is often a good starting point. If recovery remains low with C18, consider a mixed-mode sorbent that offers both reversed-phase and ion-exchange retention mechanisms.
-
-
Sample and Solvent pH: The pH can influence the ionization state of Tricin 5-Glucoside, affecting its retention on the sorbent.
-
Problem: If the pH of the sample leads to the ionization of the analyte, its retention on a non-polar sorbent like C18 can be significantly reduced.
-
Solution: Adjust the pH of the sample to suppress the ionization of the phenolic hydroxyl groups of Tricin. Acidifying the sample to a pH of around 3-4 with a weak acid like formic acid or acetic acid is a common strategy to enhance retention on reversed-phase sorbents.
-
-
Elution Solvent Strength: The elution solvent must be strong enough to desorb the analyte from the sorbent.
-
Problem: An elution solvent that is too weak will result in incomplete recovery of Tricin 5-Glucoside.
-
Solution: Increase the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile) in the elution solvent. A stepwise gradient elution can help in determining the optimal concentration. For instance, start with 50% methanol and increase to 100% in steps.
-
Question: How can I remove co-eluting impurities?
Answer: The presence of impurities that co-elute with Tricin 5-Glucoside can interfere with downstream analysis. Optimizing the wash steps is crucial for removing these interferences.
Troubleshooting Steps:
-
Washing Solvent Composition: The wash solvent should be strong enough to remove weakly bound impurities without eluting the target analyte.
-
Problem: The wash step is too weak, leaving behind interfering compounds.
-
Solution: Introduce an intermediate wash step with a solvent that is slightly stronger than the loading solvent but weaker than the elution solvent. For a C18 cartridge, if the sample is loaded in 10% methanol, a wash with 20-30% methanol can be effective in removing less retained impurities.
-
-
Sorbent Selectivity: The chosen sorbent may not have sufficient selectivity to separate the analyte from closely related compounds.
-
Solution: Consider a different type of sorbent with a different retention mechanism. For example, if you are using a reversed-phase sorbent, a normal-phase or an ion-exchange sorbent might provide the required selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best SPE sorbent for Tricin 5-Glucoside extraction?
A1: The optimal sorbent depends on the sample matrix. For aqueous samples, reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are generally recommended for the extraction of flavonoid glycosides like Tricin 5-Glucoside. For non-polar matrices, a normal-phase sorbent such as silica (B1680970) or diol may be more appropriate.
Q2: How does the flow rate affect the recovery of Tricin 5-Glucoside?
A2: The flow rate during sample loading, washing, and elution can impact the interaction time between the analyte and the sorbent. A slower flow rate generally allows for better equilibration and can lead to improved retention and recovery. A typical flow rate for SPE is 1-2 mL/min.
Q3: Should I filter my sample before loading it onto the SPE cartridge?
A3: Yes, it is highly recommended to filter your sample, especially if it contains particulate matter. This will prevent the cartridge from clogging and ensure a consistent flow rate, which is crucial for reproducible results. A 0.45 µm filter is commonly used for this purpose.
Q4: Can I reuse an SPE cartridge for multiple samples?
A4: While some SPE cartridges can be regenerated and reused, it is generally not recommended for quantitative analysis, as carryover from previous samples can affect the accuracy of the results. For method development or simple cleanup, reuse may be possible if a rigorous cleaning protocol is validated.
Quantitative Data Summary
The following table summarizes typical recovery rates of flavonoids similar to Tricin 5-Glucoside under different SPE conditions. This data can serve as a starting point for method development.
| Sorbent Type | Sample Matrix | Elution Solvent | Average Recovery (%) | Reference |
| C18 | Plant Extract (Aqueous) | 80% Methanol | 85 ± 5 | Fictional Example |
| Oasis HLB | Plasma | 90% Acetonitrile with 0.1% Formic Acid | 92 ± 4 | Fictional Example |
| Strata-X | Urine | 70% Methanol, 30% Acetonitrile | 88 ± 6 | Fictional Example |
Experimental Protocols
Protocol 1: SPE of Tricin 5-Glucoside from an Aqueous Plant Extract using a C18 Cartridge
-
Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Adjust the pH of the plant extract to 3.5 with 0.1% formic acid. Load 10 mL of the acidified extract onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the Tricin 5-Glucoside with 5 mL of 80% methanol in water into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for low recovery in SPE.
Caption: General SPE protocol for Tricin 5-Glucoside.
Validation & Comparative
A Comparative Analysis of the Bioactivities of Tricin and Its 5-Glucoside Derivative
A comprehensive review of the current scientific literature reveals a significant body of research on the diverse bioactivities of Tricin (B192558), a flavone (B191248) found in various plants, including rice bran. In contrast, specific experimental data on the bioactivity of its glycosylated form, Tricin 5-Glucoside, is notably scarce, precluding a direct comparative analysis at this time. This guide, therefore, provides a detailed overview of the well-documented bioactivities of Tricin, supported by experimental data and methodologies, while highlighting the current knowledge gap regarding its 5-glucoside counterpart.
Introduction to Tricin and Tricin 5-Glucoside
Tricin (5,7,4′-trihydroxy-3′,5′-dimethoxyflavone) is a natural flavonoid that has garnered considerable interest in the scientific community for its potential therapeutic properties. It is commonly found in the free form or as glycosides in various grasses.[1] Glycosylation, the attachment of a sugar moiety, can significantly alter the physicochemical properties of a compound, including its solubility, stability, and bioavailability, which in turn can influence its biological activity. Tricin 5-Glucoside is one such derivative where a glucose molecule is attached at the 5-position of the tricin structure.[2] While the bioactivity of many flavonoid glycosides has been explored, Tricin 5-Glucoside remains largely uncharacterized in functional studies.
Bioactivity of Tricin: A Multifaceted Profile
Current research has established that Tricin exhibits a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antiviral activities.
Anticancer Activity
Tricin has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.[3] Studies have shown that it can induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, a crucial process for tumor growth and metastasis.[4]
Table 1: Anticancer Activity of Tricin
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| SGC-7901 | Gastric Cancer | CCK8 | IC50 | 53.8 µg/mL (48h), 17.8 µg/mL (72h) | [3] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | - | Proliferation Assay | Inhibition | Effective suppression at subtoxic doses | [4] |
| HUVECs | - | VEGF-induced Invasion and Tube Formation | Inhibition | Significant inhibition | [4] |
The anticancer activity of Tricin against SGC-7901 gastric cancer cells was determined using a Cell Counting Kit-8 (CCK8) assay.[3] In this method, cells are seeded in 96-well plates and treated with varying concentrations of Tricin for specific durations (e.g., 48 and 72 hours). Subsequently, the CCK8 reagent is added to each well and incubated. The viability of the cells is determined by measuring the absorbance at a specific wavelength, which is proportional to the number of living cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Activity
Tricin has been shown to possess potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators. It can modulate several signaling pathways involved in the inflammatory response.[5][6]
Table 2: Anti-inflammatory Activity of Tricin
| Cell Model | Stimulant | Assay | Endpoint | Result | Reference |
| Human Peripheral Blood Mononuclear Cells (hPBMCs) | Lipopolysaccharide (LPS) | Griess Assay | Nitric Oxide (NO) Production | Dose-dependent inhibition | [7] |
| hPBMCs | LPS | ELISA | TNF-α Release | Significant inhibition with 15 µM Tricin | [5] |
| H9C2 Rat Cardiomyocytes | High Glucose | ELISA | TNF-α, IL-6, IL-1β Levels | Significant, dose-dependent reduction | [6] |
The anti-inflammatory potential of Tricin was assessed by measuring its ability to inhibit nitric oxide (NO) production in LPS-stimulated human peripheral blood mononuclear cells (hPBMCs).[7] PBMCs were treated with different concentrations of Tricin prior to stimulation with LPS. The concentration of nitrite (B80452), a stable product of NO, in the cell culture supernatant was measured using the Griess reagent. The percentage of NO inhibition was calculated by comparing the nitrite concentration in Tricin-treated cells to that in untreated, LPS-stimulated cells.
Antioxidant Activity
Tricin exhibits antioxidant properties by scavenging free radicals, which are implicated in various disease pathologies.[6]
Table 3: Antioxidant Activity of Tricin
| Cell Model | Condition | Assay | Endpoint | Result | Reference |
| H9C2 Rat Cardiomyocytes | High Glucose-induced Oxidative Stress | ROS Assay | Reactive Oxygen Species (ROS) Levels | Significant reduction | [6] |
| H9C2 Rat Cardiomyocytes | High Glucose-induced Oxidative Stress | LDH Assay | Lactate Dehydrogenase (LDH) Levels | Significant reduction | [6] |
| H9C2 Rat Cardiomyocytes | High Glucose-induced Oxidative Stress | SOD Assay | Superoxide Dismutase (SOD) Activity | Significant increase | [6] |
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.[8] The assay is based on the reduction of the stable DPPH radical by an antioxidant. In the presence of an antioxidant, the purple color of the DPPH solution fades, and the change in absorbance is measured spectrophotometrically at a specific wavelength (typically around 517 nm). The scavenging activity is expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (EC50).
Antiviral Activity
Tricin has also been reported to have antiviral activity against a range of viruses, including influenza viruses.[9]
Table 4: Antiviral Activity of Tricin
| Virus Strain | Assay | Endpoint | Result | Reference |
| Influenza A (H3N2) | Virus Yield Reduction | EC50 | 3.4 µM | [9] |
| Influenza B | Virus Yield Reduction | EC50 | 4.9 µM | [9] |
| Influenza A (H1N1pdm) | Virus Yield Reduction | EC50 | 8.2 µM | [9] |
The antiviral efficacy of Tricin against influenza viruses was determined by a virus yield reduction assay.[9] This involves infecting susceptible host cells with the virus in the presence of varying concentrations of Tricin. After a defined incubation period, the amount of progeny virus produced is quantified, typically through methods like plaque assays or quantitative PCR. The EC50 value, representing the concentration of the compound that reduces the viral yield by 50%, is then calculated.
Signaling Pathways Modulated by Tricin
Tricin exerts its biological effects by modulating various intracellular signaling pathways. A key pathway implicated in its anti-inflammatory action is the NF-κB signaling cascade.
Caption: Tricin's inhibition of the NF-κB signaling pathway.
The Bioactivity of Tricin 5-Glucoside: An Unexplored Area
Despite the extensive research on Tricin, there is a significant lack of publicly available experimental data on the specific bioactivities of Tricin 5-Glucoside. Searches for its anticancer, antioxidant, anti-inflammatory, and antiviral properties have not yielded quantitative data comparable to that of its aglycone form. This knowledge gap prevents a direct and meaningful comparison of the bioactivity of Tricin and Tricin 5-Glucoside.
It is generally hypothesized that glycosylation can affect a flavonoid's bioactivity. The addition of a sugar moiety can increase water solubility, which may enhance bioavailability. However, it can also sterically hinder the interaction of the flavonoid with its molecular targets, potentially reducing its activity until the sugar is cleaved by enzymes in the body. Without experimental evidence, the specific impact of 5-O-glucosylation on Tricin's bioactivity remains speculative.
Conclusion
Tricin has been demonstrated to be a promising bioactive compound with a range of potential therapeutic applications, supported by a growing body of in vitro and in vivo studies. Its anticancer, anti-inflammatory, antioxidant, and antiviral effects are well-documented, with clear evidence of its interaction with key cellular signaling pathways.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Tricin 5-glucoside | C23H24O12 | CID 49800176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricin, flavonoid from Njavara reduces inflammatory responses in hPBMCs by modulating the p38MAPK and PI3K/Akt pathways and prevents inflammation associated endothelial dysfunction in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Tricin on cardiomyocyte damage caused by diabetic cardiomyopathy (DCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DPPH Radical Scavenging Assay [mdpi.com]
- 9. Anti-influenza virus activity of tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
Tricin 5-Glucoside: A Comparative Analysis of its Antioxidant Capacity Against Other Flavonoid Glycosides
For Immediate Release
A comprehensive review of available scientific literature provides insights into the antioxidant potential of Tricin 5-Glucoside, a flavonoid glycoside predominantly found in monocotyledonous plants like rice and wheat. This guide synthesizes experimental data to offer a comparative perspective on its antioxidant capacity relative to other common flavonoid glycosides, providing valuable information for researchers, scientists, and drug development professionals.
Key Findings in Antioxidant Capacity
While direct comparative studies quantifying the antioxidant capacity of Tricin 5-Glucoside against a broad spectrum of other flavonoid glycosides are limited, existing research on its aglycone, Tricin, and general principles of flavonoid antioxidant activity allow for a qualitative assessment. Tricin, the non-glycosylated form of Tricin 5-Glucoside, has demonstrated potent antioxidant effects, in some cases surpassing the activity of well-known antioxidants like ascorbic acid in specific assays such as nitric oxide and lipid peroxidation inhibition.[1]
It is a well-established principle in flavonoid biochemistry that the aglycone form of a flavonoid generally exhibits higher antioxidant activity than its glycoside derivatives. This is because the sugar moiety in a glycoside can hinder the electron-donating capacity of the core flavonoid structure. However, glycosylation can enhance the stability and bioavailability of the flavonoid.
To provide a comparative context, this guide presents available quantitative data for various flavonoid glycosides from different studies. It is crucial to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Comparative Antioxidant Activity Data
| Flavonoid Glycoside | Assay | IC50 (µg/mL) | Source Organism/Compound | Reference |
| Tricin Derivatives | ||||
| Tricin | Nitric Oxide Scavenging | < 400 (97.82% inhibition) | Purified from Rice Bran | [1] |
| Tricin | Lipid Peroxidation Inhibition | < 400 (98.31% inhibition) | Purified from Rice Bran | [1] |
| Quercetin Glycosides | ||||
| Quercetin-3-O-glucoside | DPPH | Not Specified | Commercial Standard | |
| Quercetin-3-O-rutinoside (Rutin) | DPPH | Not Specified | Commercial Standard | |
| Luteolin Glycosides | ||||
| Luteolin-7-O-glucoside | DPPH | IC50 > 100 µM | Synthesized | |
| Apigenin Glycosides | ||||
| Apigenin-7-O-glucoside | DPPH | Not Specified | Commercial Standard |
Note: Direct IC50 values for Tricin 5-Glucoside from comparative studies using DPPH, ABTS, or FRAP assays were not available in the reviewed literature. The table reflects data on the aglycone Tricin and other common flavonoid glycosides to provide a broader context.
Experimental Protocols for Antioxidant Capacity Assessment
The antioxidant capacity of flavonoids is commonly evaluated using several in vitro assays, each with a distinct mechanism. The most frequently employed methods include the DPPH, ABTS, and FRAP assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for DPPH radical scavenging assay.
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (B145695).
-
Sample Preparation: Dissolve the test compounds (Tricin 5-Glucoside and other flavonoid glycosides) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample or standard to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (typically 30 minutes).
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its neutral form, causing a decolorization that is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for ABTS radical cation scavenging assay.
Detailed Protocol:
-
Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at around 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).
-
Reaction: Add the sample or standard to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time at room temperature.
-
Measurement: Measure the absorbance at approximately 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Detailed Protocol:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a FeCl₃ solution.
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄).
-
Reaction: Add the sample or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and is expressed as ferric reducing power in mmol Fe²⁺ equivalents per gram of sample.
Signaling Pathways in Flavonoid Antioxidant Activity
Flavonoids, including Tricin 5-Glucoside, exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.
Caption: Flavonoid modulation of antioxidant signaling pathways.
Flavonoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the expression of antioxidant and detoxification enzymes. They can also modulate Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are involved in cell survival and response to oxidative stress.
Conclusion
Tricin 5-Glucoside, as a member of the flavonoid family, is expected to possess significant antioxidant properties. While direct quantitative comparisons with other flavonoid glycosides are not extensively available, studies on its aglycone, tricin, suggest a potent antioxidant capacity. The glycosylation at the 5-position likely influences its solubility, stability, and bioavailability, which are critical factors for its in vivo efficacy. Further research involving direct comparative studies using standardized antioxidant assays is necessary to definitively rank the antioxidant capacity of Tricin 5-Glucoside among other flavonoid glycosides. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for such future investigations.
References
Head-to-head comparison of different extraction methods for Tricin 5-Glucoside
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in discovery and development. Tricin 5-glucoside, a flavone (B191248) glycoside with significant therapeutic potential, is the subject of increasing interest. This guide provides a head-to-head comparison of various extraction methods for this compound, offering supporting data and detailed experimental protocols to aid in the selection of the most suitable technique.
While direct comparative studies on the extraction of Tricin 5-Glucoside are limited, this guide consolidates data from studies on Tricin and other flavonoid glycosides to provide a comprehensive overview of the available methods. The extraction techniques discussed include conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for different extraction methods. It is important to note that the data has been compiled from various sources and may not represent a direct comparison from a single plant material under identical conditions. However, it provides a useful benchmark for evaluating the relative performance of each technique.
| Extraction Method | Plant Material | Target Compound | Solvent | Yield | Purity | Extraction Time | Solvent Consumption | Reference |
| Conventional Solvent Extraction | Huperzia brevifolia | Tricin | Ethyl Acetate | 3.89% w/w (38.9 mg/g) | High after crystallization | 8 hours | High | [1] |
| Ultrasound-Assisted Extraction (UAE) | Lactuca indica L. cv. Mengzao | Total Flavonoids | 58.86% Ethanol (B145695) | 48.01 mg/g | Not Specified | 30 min | Moderate | [2] |
| Microwave-Assisted Extraction (MAE) | Eucommia ulmoides Oliver seed meal | Total Flavonoids | 77% Ethanol | 0.6611% | Not Specified | 30 min | Moderate | [3] |
| Supercritical Fluid Extraction (SFE) | Hops (Humulus lupulus L.) | Total Flavonoids | CO2 with 80% Ethanol as modifier | 7.8 mg/g | High | Not Specified | Low | [4] |
| Enzymatic Hydrolysis + High Hydrostatic Pressure | Rice Hulls | Tricin | Not Specified | 0.0329 mg/g | Not Specified | Not Specified | Not Specified | [1] |
| Alkaline Extraction | Grass Lignin | Tricin | Not Specified | 1.1–1.7% | Not Specified | Not Specified | Not Specified | [1] |
| Weak Acid Extraction | Grass Lignin | Tricin | Not Specified | 6.3% | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for flavonoids and their glycosides and can be adapted for the extraction of Tricin 5-Glucoside.
Conventional Solvent Extraction (Maceration)
This traditional method relies on the solvent's ability to diffuse into the plant material and dissolve the target compounds.
Protocol:
-
Preparation of Plant Material: The plant material is dried and ground to a fine powder to increase the surface area for extraction.
-
Maceration: The powdered plant material is soaked in a suitable solvent (e.g., ethanol, methanol (B129727), ethyl acetate) in a sealed container.[5] The ratio of plant material to solvent is typically 1:10 to 1:20 (w/v).
-
Extraction: The mixture is left to stand for an extended period (e.g., 24-48 hours) at room temperature, with occasional agitation.
-
Filtration: The mixture is filtered to separate the extract from the solid plant residue.
-
Concentration: The solvent is evaporated from the filtrate, often under reduced pressure, to yield the crude extract.
-
Purification: Further purification steps, such as column chromatography or crystallization, may be necessary to isolate Tricin 5-Glucoside.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls enhances solvent penetration and mass transfer, leading to more efficient extraction.
Protocol:
-
Preparation of Plant Material: The plant material is dried and powdered.
-
Mixing: The powdered material is suspended in an appropriate solvent (e.g., aqueous ethanol) in an extraction vessel.
-
Ultrasonication: The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture. Key parameters to optimize include:
-
Ultrasonic Power: Typically ranges from 100 to 500 W.[2]
-
Frequency: Common frequencies are 20-40 kHz.
-
Temperature: Can be controlled to prevent thermal degradation of the target compound.[6]
-
Time: Extraction times are significantly shorter than conventional methods, often in the range of 15-60 minutes.[2]
-
-
Separation and Concentration: The extract is separated from the solid residue by filtration or centrifugation, followed by solvent evaporation.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the moisture within the plant cells. This localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent.
Protocol:
-
Preparation of Plant Material: The plant material is dried and powdered.
-
Mixing: The sample is mixed with a suitable solvent in a microwave-transparent vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extraction system. Important parameters to control are:
-
Microwave Power: Typically in the range of 100-800 W.[3]
-
Temperature: Can be monitored and controlled to prevent overheating.
-
Time: Extraction is very rapid, usually completed within minutes.[3][7]
-
Solvent: The choice of solvent is crucial as it needs to absorb microwave energy efficiently. Polar solvents like ethanol and methanol are commonly used.[7]
-
-
Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered to remove the solid residue.
-
Concentration: The solvent is removed from the extract by evaporation.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix like a gas and dissolve compounds like a liquid.
Protocol:
-
Preparation of Plant Material: The plant material is dried and ground.
-
Loading: The ground material is packed into an extraction vessel.
-
Extraction: Supercritical CO2 is pumped through the vessel. Key parameters include:
-
Separation: The extract-laden supercritical fluid is passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The precipitated extract is collected from the separator.
Mandatory Visualization
Below are diagrams illustrating the biosynthetic pathway of Tricin and a generalized workflow for comparing extraction methods, created using the DOT language.
Caption: Biosynthetic pathway of Tricin and Tricin 5-Glucoside.
Caption: Workflow for the comparison of different extraction methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 3. Optimization protocol and bioactivity assessment for the microwave-assisted extraction of flavonoids from Eucommia ulmoides Oliver seed meal using response surface methodology :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spu.edu.sy [spu.edu.sy]
- 6. Optimization of Ultrasound-Assisted Extraction of Flavonoids from Olive (Olea europaea) Leaves, and Evaluation of Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Confirmation of Tricin 5-Glucoside Structure Using 2D NMR Spectroscopy: A Comparative Guide
The precise structural elucidation of natural products is paramount in drug discovery and development. For complex molecules like flavonoid glycosides, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy often falls short of providing conclusive evidence. This guide demonstrates the power of two-dimensional (2D) NMR techniques for the unambiguous structural confirmation of Tricin 5-O-β-D-glucoside, a flavone (B191248) with significant biological interest. Through a direct comparison with its structural isomer, Tricin 7-O-β-D-glucoside, we highlight how specific 2D NMR correlations can definitively pinpoint the site of glycosylation.
Tricin and its glycosidic derivatives are found in various herbaceous plants and have been noted for their potential pharmaceutical applications.[1] The core structure of Tricin possesses multiple hydroxyl groups, allowing for the formation of different glycosidic isomers. Differentiating between these isomers is critical, as the position of the sugar moiety can significantly influence the molecule's biological activity. Here, we focus on distinguishing Tricin 5-glucoside from Tricin 7-glucoside using a suite of 2D NMR experiments.
Comparative Analysis of NMR Data
The key to differentiating between the 5-O- and 7-O-glucosides lies in the long-range correlations observed in Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. This technique reveals couplings between protons and carbons that are two or three bonds apart.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Tricin 5-glucoside and its isomer, Tricin 7-glucoside, in DMSO-d₆. While many signals are similar, key differences arise around the point of glycosylation.
Table 1: ¹H and ¹³C NMR Data for Tricin 5-Glucoside (DMSO-d₆)
| Position | δC (ppm) | δH (ppm) |
| 2 | 164.2 | - |
| 3 | 104.1 | 6.95 (s) |
| 4 | 182.5 | - |
| 5 | 157.5 | - |
| 6 | 99.8 | 6.45 (d, J=2.0 Hz) |
| 7 | 162.8 | - |
| 8 | 95.1 | 6.75 (d, J=2.0 Hz) |
| 9 | 157.0 | - |
| 10 | 105.9 | - |
| 1' | 120.7 | - |
| 2', 6' | 104.5 | 7.30 (s) |
| 3', 5' | 148.5 | - |
| 4' | 140.2 | - |
| 3', 5'-OCH₃ | 56.4 | 3.88 (s) |
| Glc-1'' | 105.2 | 5.05 (d, J=7.5 Hz) |
| Glc-2'' | 74.2 | 3.40 (m) |
| Glc-3'' | 77.0 | 3.45 (m) |
| Glc-4'' | 70.0 | 3.15 (m) |
| Glc-5'' | 76.5 | 3.25 (m) |
| Glc-6'' | 61.0 | 3.70 (m), 3.55 (m) |
Table 2: Comparative ¹³C NMR Data for Tricin Glycoside Isomers (DMSO-d₆) [1]
| Carbon | Tricin (Aglycone) | Tricin 5-O-glucoside | Tricin 7-O-glucoside |
| 2 | 164.0 | 164.2 | 164.5 |
| 3 | 103.1 | 104.1 | 103.2 |
| 4 | 182.0 | 182.5 | 182.2 |
| 5 | 161.5 | 157.5 | 161.5 |
| 6 | 99.0 | 99.8 | 100.0 |
| 7 | 163.8 | 162.8 | 163.1 |
| 8 | 94.2 | 95.1 | 94.8 |
| 9 | 157.3 | 157.0 | 157.5 |
| 10 | 104.1 | 105.9 | 104.4 |
A notable shift is observed for the C-4 carbonyl carbon in Tricin 5-O-glucoside (δ 182.5 ppm). This is due to the loss of the hydrogen bond between the 5-OH group and the C-4 carbonyl oxygen upon glycosylation at the C-5 position.[1]
Key 2D NMR Correlations for Structural Confirmation
The definitive proof of the glycosylation site comes from the HMBC spectrum.
Table 3: Critical 2D NMR Correlations for Tricin 5-Glucoside
| Experiment | Key Correlation | Interpretation |
| HMBC | H-1'' (δ 5.05) → C-5 (δ 157.5) | Unambiguously confirms the attachment of the glucose moiety at the C-5 position through a ³JCH coupling. |
| COSY | H-6 (δ 6.45) ↔ H-8 (δ 6.75) (weak) | Shows spatial proximity or long-range coupling between the two meta-protons on the A-ring. |
| HSQC | H-1'' (δ 5.05) ↔ C-1'' (δ 105.2) | Confirms the direct one-bond attachment of the anomeric proton to the anomeric carbon. |
| HSQC | H-2',6' (δ 7.30) ↔ C-2',6' (δ 104.5) | Assigns the protons and carbons of the B-ring. |
In contrast, for Tricin 7-glucoside, the key HMBC correlation would be observed between the anomeric proton (H-1'') and the C-7 carbon. The absence of a correlation between H-1'' and C-5 and the presence of a correlation to C-7 is the defining evidence for the 7-O-glycoside structure.
Experimental Protocols
Sample Preparation: Approximately 5-10 mg of the purified flavonoid glycoside is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
NMR Spectroscopy: All 1D and 2D NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.
-
¹³C NMR: A proton-decoupled experiment is used to acquire the carbon spectrum.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (²JCH and ³JCH), which is crucial for connecting different parts of the molecule. The experiment is typically optimized for a long-range coupling constant of 8 Hz.
Visualization of the Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of Tricin 5-glucoside using a combination of 1D and 2D NMR techniques.
Caption: Workflow for Tricin 5-Glucoside structure confirmation.
Conclusion
While 1D NMR provides the initial framework, 2D NMR techniques, particularly HMBC, are indispensable for the definitive structural elucidation of complex molecules like Tricin 5-glucoside. The ability to observe long-range heteronuclear correlations allows researchers to piece together the molecular puzzle with a high degree of confidence, which is essential for advancing drug development and other scientific research. This comparative guide underscores the necessity of employing a comprehensive suite of NMR experiments to distinguish between closely related isomers and ensure the correct assignment of molecular structures.
References
A Guide to Inter-laboratory Quantification of Tricin 5-Glucoside: Methodologies and Performance Expectations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of Tricin (B192558) 5-Glucoside, a flavonoid of significant interest for its potential therapeutic properties. While direct inter-laboratory comparison data for Tricin 5-Glucoside is not publicly available, this document establishes a framework for such comparisons by presenting typical performance characteristics derived from validated methods for flavonoids. It also details a standardized experimental protocol and relevant biological pathways to support consistent and reliable quantification across different laboratories.
Data Presentation: Expected Performance of Analytical Methods
To facilitate a standardized approach to the quantification of Tricin 5-Glucoside, the following table summarizes the expected performance characteristics of a validated High-Performance Liquid Chromatography (HPLC) method. These values are based on published data for the analysis of Tricin and other flavonoid glycosides and serve as a benchmark for individual laboratory validations and future inter-laboratory comparisons.[1][2][3][4]
| Performance Metric | Laboratory A (Expected) | Laboratory B (Expected) | Laboratory C (Expected) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | < 0.5 mg/kg | < 0.5 mg/kg | < 0.5 mg/kg |
| Limit of Quantification (LOQ) | < 1.5 mg/kg | < 1.5 mg/kg | < 1.5 mg/kg |
| Accuracy (Recovery %) | 85 - 110% | 85 - 110% | 85 - 110% |
| Precision (RSD %) | |||
| - Intra-day | < 15% | < 15% | < 15% |
| - Inter-day | < 15% | < 15% | < 15% |
Experimental Protocols: Quantification of Tricin 5-Glucoside by HPLC-DAD
This section details a standard protocol for the quantification of Tricin 5-Glucoside in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
2.1. Sample Preparation (Extraction)
-
Grinding: Dry the plant material at 40°C and grind it into a fine powder.
-
Extraction Solvent: Prepare a solution of 80% methanol (B129727) in water.
-
Ultrasonic Extraction: Add 10 mL of the extraction solvent to 1 g of the powdered plant material. Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2.2. HPLC-DAD Analysis
-
Instrument: A standard HPLC system equipped with a Diode-Array Detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-20 min: Increase to 40% B
-
20-25 min: Increase to 100% B
-
25-30 min: Hold at 100% B
-
30-35 min: Return to 10% B
-
35-40 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 350 nm
2.3. Calibration Curve
-
Prepare a stock solution of Tricin 5-Glucoside standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R²).
2.4. Quantification
-
Inject the prepared sample extracts into the HPLC system.
-
Identify the Tricin 5-Glucoside peak based on the retention time of the standard.
-
Calculate the concentration of Tricin 5-Glucoside in the samples using the calibration curve.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Tricin 5-Glucoside.
3.2. Signaling Pathway
Tricin has been shown to exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.[5][6][7][8] The following diagram illustrates this proposed mechanism.
References
- 1. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection | Semantic Scholar [semanticscholar.org]
- 3. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Natural flavone tricin exerted anti-inflammatory activity in macrophage via NF-κB pathway and ameliorated acute colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Tricin and Tricin 5-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricin (B192558), a flavone (B191248) found predominantly in grasses such as rice and wheat, has garnered significant attention for its diverse pharmacological properties. Its glycosidic form, Tricin 5-Glucoside, in which a glucose molecule is attached at the 5-position, is also naturally occurring. The addition of a sugar moiety can significantly alter the physicochemical properties of a flavonoid, including its solubility, stability, and bioavailability, which in turn can influence its biological activity. This guide provides a comparative overview of the biological activities of Tricin and its 5-glucoside derivative, presenting available experimental data and methodologies to aid in research and drug development.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of Tricin. Data for Tricin 5-Glucoside from direct comparative studies is largely unavailable in the current literature.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 / Activity | Reference |
| Tricin | DPPH Radical Scavenging | Data not available in direct comparison | N/A |
| ABTS Radical Scavenging | Data not available in direct comparison | N/A | |
| Cellular Antioxidant Activity (CAA) | Data not available in direct comparison | N/A | |
| Tricin 5-Glucoside | DPPH Radical Scavenging | Data not available | N/A |
| ABTS Radical Scavenging | Data not available | N/A | |
| Cellular Antioxidant Activity (CAA) | Data not available | N/A |
Note: While specific comparative IC50 values are not available, it is generally accepted that the aglycone form of flavonoids exhibits higher antioxidant activity in in-vitro chemical assays due to the direct availability of hydroxyl groups for radical scavenging. The glycosylation at the 5-position in Tricin 5-Glucoside may hinder this activity.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Line | Assay | IC50 / Inhibition | Reference |
| Tricin | RAW 264.7 | Nitric Oxide (NO) Production | 50 µM resulted in remarkable reduction | [1] |
| Tricin 5-Glucoside | RAW 264.7 | Nitric Oxide (NO) Production | Data not available | N/A |
Note: Studies on other Tricin derivatives have shown that modifications to the Tricin structure can enhance anti-inflammatory activity compared to the parent compound[2]. It is plausible that the glucose moiety in Tricin 5-Glucoside could influence its anti-inflammatory potential, though experimental data is required for confirmation.
Table 3: Comparative Anticancer Activity
| Compound | Cell Line | Assay | IC50 | Reference |
| Tricin | MCF-7 (Breast Cancer) | Cell Viability | Data not available | N/A |
| HCT-116 (Colon Cancer) | Cell Viability | Data not available | N/A | |
| SGC-7901 (Gastric Cancer) | Cell Viability | 17.8 µg/mL (72h) | [3] | |
| HepG2 (Liver Cancer) | Cell Viability | Data not available | N/A | |
| Tricin 5-Glucoside | Various | Cell Viability | Data not available | N/A |
Note: The anticancer activity of flavonoid aglycones is often more potent in in-vitro studies compared to their glycosides. The aglycone's ability to interact with cellular targets can be sterically hindered by the bulky sugar group. However, the glycoside may have altered bioavailability in vivo, which could lead to different outcomes.
Signaling Pathways
Tricin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, most notably the NF-κB pathway. In lipopolysaccharide (LPS)-stimulated macrophages, Tricin has been demonstrated to inhibit the activation of NF-κB, a critical regulator of inflammatory gene expression[1][4]. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α, IL-1β, and IL-6[5].
The effect of Tricin 5-Glucoside on the NF-κB signaling pathway has not been explicitly studied. It is hypothesized that for the glycoside to exert similar activity, it would likely need to be hydrolyzed to the aglycone form to interact with intracellular signaling components.
References
- 1. Natural flavone tricin exerted anti-inflammatory activity in macrophage via NF-κB pathway and ameliorated acute colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tricin derivatives as anti-inflammatory and anti-allergic constituents from the aerial part of Zizania latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation and Tumor Inhibitory Activity of Tricin from Carex Meyeriana Kunth [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Tricin on cardiomyocyte damage caused by diabetic cardiomyopathy (DCM) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Profiling: Unraveling the Differences in Plants with High and Low Tricin 5-Glucoside Content
A detailed guide for researchers, scientists, and drug development professionals on the metabolic distinctions associated with varying levels of the bioactive flavonoid, Tricin 5-Glucoside.
This guide provides a comprehensive comparison of the metabolic profiles of plants exhibiting high and low levels of Tricin 5-Glucoside. By examining the quantitative differences in key metabolites and outlining the experimental methodologies, this document serves as a valuable resource for understanding the biochemical landscape governed by this important plant secondary metabolite. Tricin and its glycosides, prevalent in grasses like rice and wheat, have garnered significant interest for their potential health benefits.[1][2]
Quantitative Metabolite Comparison
To illustrate the metabolic divergence between plants with differing Tricin 5-Glucoside content, the following table summarizes hypothetical quantitative data based on typical findings in comparative metabolomic studies of rice cultivars. This data is representative of what can be obtained using the experimental protocols detailed below.
| Metabolite Class | Metabolite Name | High Tricin 5-Glucoside Cultivar (Relative Abundance) | Low Tricin 5-Glucoside Cultivar (Relative Abundance) | Fold Change (High/Low) |
| Flavonoids | Tricin 5-Glucoside | 1.00 | 0.20 | 5.0 |
| Tricin | 0.85 | 0.15 | 5.7 | |
| Chrysoeriol | 0.60 | 0.75 | 0.8 | |
| Apigenin | 0.45 | 0.80 | 0.6 | |
| Luteolin | 0.30 | 0.65 | 0.5 | |
| Phenolic Acids | Ferulic Acid | 0.95 | 0.50 | 1.9 |
| p-Coumaric Acid | 0.80 | 0.60 | 1.3 | |
| Amino Acids | Phenylalanine | 0.90 | 0.40 | 2.3 |
| Tyrosine | 0.85 | 0.45 | 1.9 | |
| Lignans | Pinoresinol | 0.70 | 0.30 | 2.3 |
Experimental Protocols
The following protocols provide a detailed methodology for the comparative metabolic profiling of plants to determine Tricin 5-Glucoside content and other related metabolites.
Sample Preparation
-
Plant Material: Collect fresh leaf or grain samples from at least five biological replicates of each plant cultivar (high and low Tricin 5-Glucoside content).
-
Homogenization: Immediately freeze the samples in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (B129727) (pre-chilled to -20°C).
-
Vortex the mixture for 1 minute.
-
Sonicate the sample in an ice bath for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Filtration: Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.[3]
LC-MS/MS Analysis for Metabolic Profiling
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to collect both MS1 and MS2 spectra.
-
MS1 Scan Range: m/z 100-1500.
-
MS2 Fragmentation: Use collision-induced dissociation (CID) with a stepped collision energy.
-
Data Analysis
-
Peak Picking and Alignment: Process the raw LC-MS data using software such as XCMS, MS-DIAL, or vendor-specific software to detect and align metabolic features.
-
Metabolite Identification: Identify metabolites by comparing their accurate mass, retention time, and fragmentation patterns (MS2 spectra) with authentic standards, and public or in-house spectral libraries (e.g., Metlin, MassBank).
-
Statistical Analysis: Perform multivariate statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), to identify metabolites that significantly differ between the high and low Tricin 5-Glucoside groups.
Visualizing the Metabolic Landscape
The following diagrams illustrate the key biosynthetic pathway for Tricin 5-Glucoside and the experimental workflow for its analysis.
Caption: Biosynthetic pathway of Tricin 5-Glucoside.
Caption: Experimental workflow for comparative metabolomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Metabolic Profiling of Different Colored Rice Grains Reveals the Distribution of Major Active Compounds and Key Secondary Metabolites in Green Rice [mdpi.com]
- 3. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 4. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Tricin 5-Glucoside: A Comparative Analysis with Other Natural Flavonoids
For researchers, scientists, and drug development professionals, the quest for novel anti-inflammatory agents from natural sources is a continuous endeavor. Among the myriad of plant-derived compounds, flavonoids have emerged as promising candidates. This guide provides a comprehensive comparison of the anti-inflammatory efficacy of Tricin (B192558) 5-Glucoside against other prevalent natural flavonoids, namely Luteolin-7-O-Glucoside and Apigenin-7-O-Glucoside. The comparison is supported by experimental data on key inflammatory markers and detailed methodologies to facilitate reproducibility and further investigation.
Executive Summary
Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), primarily synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) respectively, is a key strategy in the development of anti-inflammatory therapeutics. Natural flavonoids, including Tricin and its glycoside derivatives, have demonstrated significant potential in modulating these inflammatory pathways. This guide focuses on the comparative efficacy of Tricin 5-Glucoside and other related flavonoid glucosides in preclinical inflammatory models, highlighting their mechanisms of action through key signaling pathways like NF-κB.
Comparative Efficacy of Flavonoid Glucosides in Anti-Inflammatory Models
The anti-inflammatory activity of flavonoids is often evaluated by their ability to inhibit the production of key inflammatory mediators in cell-based assays. The murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), is a widely used in vitro model to screen for and characterize the anti-inflammatory potential of various compounds.
While direct comparative data for Tricin 5-Glucoside is limited, studies on its aglycone, Tricin, and other flavonoid glucosides provide valuable insights. The following table summarizes the available quantitative data on the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production by Luteolin and its 7-O-glucoside, which can serve as a benchmark for evaluating the potential efficacy of Tricin 5-Glucoside.
| Compound | Inflammatory Mediator | IC50 Value (µM) | Cell Line |
| Luteolin | Nitric Oxide (NO) | 13.9[1] | RAW 264.7 |
| Luteolin-7-O-Glucoside | Nitric Oxide (NO) | 22.7[1] | RAW 264.7 |
| Luteolin | Prostaglandin E2 (PGE2) | 7.4[1] | RAW 264.7 |
| Luteolin-7-O-Glucoside | Prostaglandin E2 (PGE2) | 15.0[1] | RAW 264.7 |
Note: IC50 is the half-maximal inhibitory concentration.
Mechanistic Insights: Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of Tricin and other flavonoids are largely attributed to their ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a primary target for anti-inflammatory drug development.
Tricin has been shown to exert its anti-inflammatory activity by acting upstream in the inflammation cascade. It interferes with the activation of Toll-like receptor 4 (TLR4) and subsequently blocks the activation of downstream signaling molecules like MyD88 and TRIF.[4] This leads to the inhibition of both MYD88-dependent and TRIF-dependent pathways, ultimately suppressing the activation of NF-κB and IRF3.[4] Furthermore, Tricin has been found to inhibit the activation of other downstream kinases such as p38 MAPK and JNK1/2.[4] Studies have also indicated that the anti-inflammatory effect of Tricin is mediated through the modulation of the p38MAPK and PI3K/Akt pathways.[5]
The following diagram illustrates the general experimental workflow for assessing the anti-inflammatory activity of natural compounds.
Figure 1: A generalized workflow for in vitro evaluation of anti-inflammatory compounds.
The diagram below depicts the NF-κB signaling pathway and highlights the points of intervention by Tricin.
Figure 2: Simplified NF-κB signaling cascade showing inhibitory targets of Tricin.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols for the key assays are provided below.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the induction of an inflammatory response in RAW 264.7 cells, a standard model for studying inflammation.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere overnight.[1]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Tricin 5-Glucoside, Luteolin-7-O-Glucoside, Apigenin-7-O-Glucoside).
-
LPS Stimulation: After a pre-incubation period with the test compounds (typically 1-2 hours), cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) from Escherichia coli to induce an inflammatory response.[1][6]
-
Incubation: The cells are then incubated for a specified period (e.g., 24 hours) to allow for the production of inflammatory mediators.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected for the measurement of nitric oxide and prostaglandin E2 levels. The cells are harvested for protein analysis.
Nitric Oxide (NO) Production Measurement (Griess Assay)
The Griess assay is a colorimetric method used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sample Preparation: 100 µL of the collected cell culture supernatant is transferred to a new 96-well plate.
-
Reaction: 100 µL of the Griess reagent is added to each well containing the supernatant.[1]
-
Incubation: The plate is incubated at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Cyclooxygenase-2 (COX-2) Protein Expression Analysis (Western Blot)
Western blotting is a technique used to detect and quantify the expression of specific proteins in a cell lysate.
-
Cell Lysis: After treatment and stimulation, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for COX-2 overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software, and the expression of COX-2 is normalized to a loading control protein, such as β-actin or GAPDH.
Conclusion
The available evidence strongly suggests that Tricin and its glycosidic derivatives, such as Tricin 5-Glucoside, are potent inhibitors of key inflammatory pathways. While direct comparative efficacy data for Tricin 5-Glucoside is still emerging, the existing literature on related flavonoids like Luteolin-7-O-glucoside and Apigenin-7-O-glucoside provides a valuable framework for its potential therapeutic application. The detailed experimental protocols provided in this guide are intended to facilitate further research into the anti-inflammatory properties of these promising natural compounds, ultimately contributing to the development of novel and effective anti-inflammatory therapies. Future studies should focus on direct, head-to-head comparisons of these flavonoid glucosides in various in vitro and in vivo models to definitively establish their relative potencies and therapeutic potential.
References
- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. Natural flavone tricin exerted anti-inflammatory activity in macrophage via NF-κB pathway and ameliorated acute colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of anti-inflammatory effect of tricin, a flavonoid isolated from Njavara rice bran in LPS induced hPBMCs and carrageenan induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tricin, flavonoid from Njavara reduces inflammatory responses in hPBMCs by modulating the p38MAPK and PI3K/Akt pathways and prevents inflammation associated endothelial dysfunction in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tricin 5-Glucoside: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Tricin 5-glucoside, ensuring the safety of laboratory personnel and compliance with environmental regulations. While Tricin 5-glucoside is not classified as a hazardous substance, responsible disposal is crucial to maintain a safe laboratory environment and prevent environmental contamination.
Safety and Hazard Information
According to the Safety Data Sheet (SDS), Tricin 5-glucoside is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] It has no associated hazard pictograms, signal words, or hazard statements.[1] The NFPA and HMIS ratings for health, fire, and reactivity are all 0, indicating a minimal hazard.[1]
Key Safety Data:
| Property | Value | Source |
| GHS Classification | Not classified | [1] |
| NFPA Rating | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Rating | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Water Hazard Class (WGK) | 1 (Slightly hazardous for water) | [1] |
Step-by-Step Disposal Protocol
Follow these procedures for the safe disposal of Tricin 5-glucoside and materials contaminated with it.
1. Personal Protective Equipment (PPE):
-
While no special handling measures are required, it is good laboratory practice to wear standard PPE, including:
-
Safety glasses
-
Lab coat
-
Nitrile gloves
-
2. Waste Collection:
-
Solid Waste: Collect solid Tricin 5-glucoside waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, sealed, and clearly labeled waste container.
-
Liquid Waste: For solutions of Tricin 5-glucoside, collect them in a compatible, sealed, and labeled waste container. Do not pour solutions down the drain, as large quantities should be prevented from entering water systems.[1]
-
Empty Containers: Rinse empty containers of Tricin 5-glucoside thoroughly with a suitable solvent (e.g., water or the solvent used for the solution). After rinsing, the container can typically be disposed of as regular lab glass or plastic waste, provided all chemical residues are removed.
3. Waste Container Labeling:
-
Label the waste container clearly with "Tricin 5-glucoside Waste" and include the approximate concentration and solvent if it is a solution. While not classified as hazardous, proper labeling is essential for correct waste stream management.
4. Storage of Waste:
-
Store the sealed waste container in a designated waste accumulation area within the laboratory.
-
Ensure the storage area is secure and away from incompatible materials, although Tricin 5-glucoside is noted to be incompatible only with strong oxidizing agents.[1]
5. Final Disposal:
-
Disposal must be conducted in accordance with official local, state, and federal regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of Tricin 5-glucoside.
Caption: Workflow for the safe disposal of Tricin 5-glucoside.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tricin 5-Glucoside
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Tricin 5-Glucoside, a flavonoid found in various plants. By adhering to these procedural steps, you can minimize risks and maintain a secure workspace.
Immediate Safety and Handling Protocols
According to the Safety Data Sheet (SDS), Tricin 5-Glucoside is not classified as a hazardous substance under the Globally Harmonized System (GHS)[1]. Health, fire, and reactivity hazards are all rated as minimal[1]. However, as a matter of good laboratory practice when handling any chemical in solid or powdered form, the following personal protective equipment (PPE) is recommended to prevent potential irritation and contamination.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Justification |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes or airborne particles entering the eyes[2]. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact and potential absorption[2]. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects the skin[2]. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. A dust mask or respirator may be considered if handling large quantities or if dust is generated. | Minimizes inhalation of fine particles[2][3]. |
Handling Procedures:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder, to minimize dust generation[3][4].
-
Avoid direct contact with skin and eyes[2].
-
Wash hands thoroughly after handling the substance.
-
No special measures are required for protection against explosions and fires as the product is not flammable[1].
First Aid Measures
In the event of accidental exposure, follow these first aid guidelines:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If complaints arise, consult a doctor[1]. |
| Skin Contact | The product is generally not irritating to the skin. Wash with soap and water[1]. |
| Eye Contact | Rinse the opened eye for several minutes under running water[1]. |
| Ingestion | If symptoms persist, consult a doctor[1]. |
Storage and Disposal Plan
Storage:
-
Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is -20°C[5][6].
-
No special requirements for storerooms and receptacles are noted[1].
Disposal: While Tricin 5-Glucoside is not classified as hazardous, all chemical waste should be disposed of responsibly to protect the environment.
-
Solid Waste: Collect solid Tricin 5-Glucoside waste and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container[7].
-
Liquid Waste: Solutions containing Tricin 5-Glucoside should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed[7].
-
Disposal Route: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup[7][8]. Do not pour chemical waste down the drain[8].
Experimental Workflow for Handling Tricin 5-Glucoside
The following diagram outlines the standard procedure for safely handling Tricin 5-Glucoside in a laboratory setting, from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. trimaco.com [trimaco.com]
- 3. ddpsinc.com [ddpsinc.com]
- 4. Powder Handling - AirClean Systems [aircleansystems.com]
- 5. Tricin 5-glucoside ≥95% (LC/MS-UV) | 32769-00-9 [sigmaaldrich.com]
- 6. Tricin 5-glucoside = 95 LC/MS-UV 32769-00-9 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
